Product packaging for Bis-Cyano-PEG5(Cat. No.:CAS No. 41263-79-0)

Bis-Cyano-PEG5

Cat. No.: B3041917
CAS No.: 41263-79-0
M. Wt: 300.35 g/mol
InChI Key: JTKLWARHCXXPJD-UHFFFAOYSA-N
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Description

Bis-Cyano-PEG5 is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O5 B3041917 Bis-Cyano-PEG5 CAS No. 41263-79-0

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-2,5-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKLWARHCXXPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of Bis-Cyano-PEG5?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and handling of Bis-Cyano-PEG5, a homobifunctional polyethylene glycol (PEG) linker. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles of nitrile and PEG chemistry to offer practical insights for its application in research and development.

Core Chemical Properties

This compound, also known as 3,3'-(2,2'-(2,2'-oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-1-carbonitrile), is a polyethylene glycol derivative with five ethylene glycol units capped at both ends with a cyanoethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 41263-79-0SiChem GmbH
Molecular Formula C14H24N2O5SiChem GmbH
Molecular Weight 300.36 g/mol SiChem GmbH
Appearance Not specified (likely a colorless to pale yellow liquid or low-melting solid)Inferred from similar PEG compounds
Purity > 95%SiChem GmbH
Solubility Expected to be soluble in water and a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).Inferred from properties of similar PEG compounds.
Storage Store at -20°C for long-term stability.Inferred from supplier recommendations for similar PEG reagents.

Reactivity and Chemical Transformations

The primary reactive sites of this compound are the terminal nitrile (cyano) groups. These groups can undergo several chemical transformations, making the molecule a versatile linker for bioconjugation and materials science.

Reduction to Primary Amines

The most common and synthetically useful reaction of the nitrile groups is their reduction to primary amines. This transformation converts the bifunctional cyano linker into a bifunctional amine linker (Bis-Amino-PEG5), which can then be used for conjugation to molecules containing amine-reactive functional groups, such as NHS esters or isothiocyanates.

Common reducing agents for this transformation include:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that provides high yields of the primary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This method is often considered milder than using metal hydrides.

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. This would convert this compound into a dicarboxylic acid-terminated PEG linker. This transformation provides another route to a bifunctional linker with different reactivity, suitable for carbodiimide-mediated couplings (e.g., with EDC/NHS) to primary amines.

Potential Applications

The versatility of the cyano group allows for the use of this compound as a precursor to other bifunctional linkers, primarily the diamino-PEG5 derivative. These linkers are valuable in several areas of drug development and research:

  • Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect the antibody to the cytotoxic payload. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the conjugate.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Bifunctional PEGs are commonly employed for this purpose.

  • Surface Modification: The bifunctional nature of the derived linkers allows for the modification of surfaces, nanoparticles, or hydrogels to introduce specific functionalities for targeted drug delivery or diagnostic applications.

  • Peptide and Protein Modification: The diamino-PEG5 derivative can be used to crosslink proteins or to conjugate peptides to other molecules.

Experimental Protocols (Exemplary)

The following are proposed experimental protocols based on standard organic chemistry procedures for the transformation and subsequent use of nitrile-containing compounds. Note: These are illustrative protocols and should be optimized for specific applications.

Protocol for Reduction of this compound to Bis-Amino-PEG5

This protocol describes the reduction of the terminal cyano groups to primary amines using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of LiAlH₄ (typically 2-3 equivalents per nitrile group) in the same anhydrous solvent to the stirred solution of this compound.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate at 0°C.

  • Stir the resulting mixture vigorously until two clear layers form.

  • Separate the organic layer. Extract the aqueous layer with additional diethyl ether or THF (2-3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Bis-Amino-PEG5.

  • The product can be further purified by column chromatography if necessary.

Characterization of Bis-Amino-PEG5

The successful conversion to the diamine can be confirmed by:

  • FT-IR Spectroscopy: Disappearance of the C≡N stretch (around 2250 cm⁻¹) and appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹).

  • ¹H NMR Spectroscopy: Appearance of new signals corresponding to the methylene groups adjacent to the newly formed amino groups.

  • Mass Spectrometry: Confirmation of the expected molecular weight for the diamine product.

Visualizing the Experimental Workflow

The following diagrams illustrate the chemical transformation and a potential application workflow.

chemical_transformation bis_cyano This compound (C14H24N2O5) bis_amino Bis-Amino-PEG5 bis_cyano->bis_amino Reduction (e.g., LiAlH4 or H2/Catalyst) bis_carboxy Bis-Carboxy-PEG5 bis_cyano->bis_carboxy Hydrolysis (H+ or OH-) conjugation_workflow cluster_synthesis Linker Preparation cluster_conjugation Bioconjugation start This compound reduction Reduction Reaction (e.g., using LiAlH4) start->reduction purification1 Purification of Bis-Amino-PEG5 reduction->purification1 conjugation1 Conjugate Drug to one end of Bis-Amino-PEG5 purification1->conjugation1 drug NHS-activated Drug drug->conjugation1 antibody Antibody conjugation2 Conjugate Antibody to the other end antibody->conjugation2 purification2 Purification of Drug-PEG-Amine conjugation1->purification2 purification2->conjugation2 final_product Antibody-PEG-Drug Conjugate (ADC) conjugation2->final_product

Bis-Cyano-PEG5 structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and potential applications of Bis-Cyano-PEG5, a homobifunctional polyethylene glycol (PEG) linker. The information is tailored for professionals in the fields of bioconjugation, drug delivery, and materials science.

Core Properties of this compound

This compound, also known by its systematic name 4,7,10,13,16-Pentaoxanonadecanedinitrile, is a PEG derivative with five ethylene glycol units and terminal cyano (nitrile) groups. These reactive termini make it a valuable building block for chemical synthesis and bioconjugation.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 41263-79-0
Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
SMILES N#CCCOCCOCCOCCOCCOCCC#N
Purity Typically >95%

Chemical Structure and Reactivity

The structure of this compound features a flexible, hydrophilic PEG core with a nitrile group at each end. The PEG backbone enhances solubility in aqueous and many organic solvents, a crucial feature for biological applications.

The terminal nitrile groups are the primary sites of reactivity. They can undergo various chemical transformations, most notably reduction to primary amines. This conversion is a key step in leveraging this compound as a linker, as the resulting diamino-PEG5 can be conjugated to biomolecules or other chemical entities.

Logical Relationship: Conversion to Diamino-PEG5

The conversion of the nitrile groups to primary amines is a fundamental reaction for the application of this compound. This process is typically achieved through reduction.

G Conversion of this compound to Diamino-PEG5 A This compound (N≡C-PEG-C≡N) B Reduction (e.g., LiAlH4 or H2/Catalyst) A->B Reaction Condition C Diamino-PEG5 (H2N-CH2-PEG-CH2-NH2) B->C Product

Caption: Reaction pathway for the conversion of this compound to Diamino-PEG5.

Experimental Protocols

Representative Protocol: Reduction of this compound to Diamino-PEG5

Objective: To convert the terminal nitrile groups of this compound to primary amine groups.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride in THF to the stirred solution of this compound at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting mixture to remove the aluminum salts. Wash the filter cake with THF or DCM.

  • Extraction: Combine the filtrate and the washings and extract with DCM.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by precipitation from a solution in DCM by the addition of cold diethyl ether, followed by filtration and drying under vacuum.

  • Characterization: Confirm the structure of the resulting Diamino-PEG5 using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable substance. It reacts violently with water. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Potential Applications and Workflows

The primary utility of this compound lies in its role as a precursor to diamino-PEG linkers. These linkers are widely used in various biomedical and biotechnological applications.

Experimental Workflow: Bioconjugation

The diamino-PEG5 derived from this compound can be used to crosslink or conjugate molecules containing amine-reactive functional groups, such as carboxylic acids (often activated as NHS esters) or aldehydes.

G General Bioconjugation Workflow cluster_0 Preparation of Diamino-PEG5 cluster_1 Bioconjugation cluster_2 Purification and Analysis A This compound B Reduction A->B C Diamino-PEG5 B->C F Conjugation Reaction C->F D Biomolecule 1 (e.g., with activated carboxyl group) D->F E Biomolecule 2 (e.g., with activated carboxyl group) E->F G PEGylated Conjugate F->G H Purification (e.g., Chromatography) G->H I Characterization (e.g., SDS-PAGE, Mass Spec) H->I

Caption: A generalized workflow for the use of this compound in bioconjugation.

Applications for such PEGylated conjugates include:

  • Drug Delivery: Improving the solubility and circulation half-life of small molecule drugs or protein therapeutics.

  • Antibody-Drug Conjugates (ADCs): Serving as a flexible linker between an antibody and a cytotoxic payload.

  • Surface Modification: Functionalizing nanoparticles, liposomes, or medical device surfaces to enhance biocompatibility and reduce non-specific protein adsorption.

  • Hydrogel Formation: Acting as a crosslinker in the formation of hydrogels for tissue engineering and controlled release applications.

A Technical Guide to the Synthesis and Purification of Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed methodology for the synthesis and purification of Bis-Cyano-PEG5. Due to the limited availability of a specific, published protocol for this molecule, the following procedures are based on analogous and well-established chemical transformations for polyethylene glycol (PEG) derivatives. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and bioconjugation.

Introduction

This compound, also known as dicyano-PEG5, is a homobifunctional crosslinker containing a five-unit polyethylene glycol (PEG) spacer terminated on both ends by a cyano (nitrile) group. The cyano groups can be utilized in various chemical reactions, including reduction to amines, hydrolysis to carboxylic acids, or in cycloaddition reactions, making this compound a versatile tool in chemical biology and drug delivery. The PEG linker itself imparts water solubility and can reduce the immunogenicity of conjugated molecules.

This guide outlines a potential two-step synthetic pathway and subsequent purification strategy for this compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound from pentaethylene glycol involves a two-step process:

  • Activation of Terminal Hydroxyl Groups: The terminal hydroxyl groups of pentaethylene glycol are first converted into a better leaving group, such as a tosylate or mesylate. This is a common strategy to facilitate subsequent nucleophilic substitution.

  • Nucleophilic Substitution with Cyanide: The activated PEG intermediate is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the terminal cyano groups.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier (Example)
Pentaethylene GlycolC10H22O6238.28>98%Sigma-Aldrich
p-Toluenesulfonyl chlorideC7H7ClO2S190.65>98%Sigma-Aldrich
TriethylamineC6H15N101.19>99%Sigma-Aldrich
Dichloromethane (DCM)CH2Cl284.93Anhydrous, >99.8%Sigma-Aldrich
Sodium CyanideNaCN49.01>97%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)C2H6OS78.13Anhydrous, >99.9%Sigma-Aldrich
Experimental Protocols

Step 1: Synthesis of Pentaethylene Glycol Ditosylate

  • To a solution of pentaethylene glycol (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude pentaethylene glycol ditosylate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified pentaethylene glycol ditosylate (1 eq.) in anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (2.5 eq.) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by TLC or FTIR (disappearance of the tosylate peaks and appearance of a nitrile peak).

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyanation PEG5 Pentaethylene Glycol Activation Activation (p-TsCl, Et3N, DCM) PEG5->Activation PEG5_OTs Pentaethylene Glycol Ditosylate Activation->PEG5_OTs Cyanation Nucleophilic Substitution (NaCN, DMSO) PEG5_OTs->Cyanation Bis_Cyano_PEG5 This compound Cyanation->Bis_Cyano_PEG5

Caption: Proposed two-step synthesis of this compound.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is recommended to achieve high purity (>95%).

Purification Techniques
TechniquePrincipleApplication
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Primary purification method to remove unreacted starting materials and major byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.
Size Exclusion Chromatography (SEC) Separation based on molecular size.Can be effective in separating PEGylated species of different lengths, though less so for species with small size differences.
Preparative HPLC High-resolution separation based on polarity.Can be used as a final polishing step to achieve very high purity. A reverse-phase C18 column is often suitable.
Proposed Purification Protocol
  • Initial Purification by Column Chromatography:

    • Load the crude product onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Final Purification by Preparative HPLC (if necessary):

    • Dissolve the product from the column chromatography in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the solution onto a preparative reverse-phase HPLC column.

    • Elute with a suitable mobile phase gradient (e.g., increasing acetonitrile concentration in water).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the final pure product.

Purification Workflow

Purification_Workflow Crude Crude this compound ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom TLC_Analysis TLC Analysis of Fractions ColumnChrom->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Prep_HPLC Preparative HPLC (Optional) Combine->Prep_HPLC Pure_Product Pure this compound (>95%) Combine->Pure_Product If sufficiently pure Lyophilization Lyophilization Prep_HPLC->Lyophilization Lyophilization->Pure_Product

Caption: Proposed purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the nitrile functional group (a characteristic peak around 2250 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Considerations

  • Cyanide Compounds: Sodium cyanide and potassium cyanide are extremely toxic. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and has a strong odor. Handle all organic solvents in a fume hood.

  • General Precautions: Follow standard laboratory safety procedures at all times.

This guide provides a comprehensive, albeit proposed, framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources.

Navigating the Solubility of Bis-Cyano-PEG5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-Cyano-PEG5 in both aqueous and organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes the known properties of polyethylene glycol (PEG) and the influence of cyano functional groups to provide a robust predictive analysis and practical experimental guidance.

Core Concepts: Understanding the Moiety

This compound is a polyethylene glycol derivative end-capped with cyano (-C≡N) groups at both terminals. The solubility of this molecule is governed by the interplay between the hydrophilic ethylene glycol backbone and the polar, yet distinct, nature of the terminal cyano groups.

  • Polyethylene Glycol (PEG) Backbone: The repeating oxyethylene units in the PEG chain are responsible for its inherent hydrophilicity and solubility in water. This is due to the ability of the ether oxygens to form hydrogen bonds with water molecules.[1][2] PEGs are also soluble in many polar organic solvents.[3]

  • Cyano (-C≡N) Functional Groups: The cyano group is a strongly polar functional group due to the significant dipole moment of the carbon-nitrogen triple bond.[4] This polarity can enhance solubility in polar solvents. Nitriles (organic compounds containing a cyano group) with short alkyl chains are soluble in water, with solubility decreasing as the chain length increases.[4][5]

Predicted Solubility Profile of this compound

Based on the properties of its constituent parts, a qualitative solubility profile for this compound can be predicted. The relatively short PEG chain (5 repeating units) suggests that its solubility behavior will be significantly influenced by the terminal cyano groups.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Soluble to Highly SolubleThe hydrophilic PEG backbone and the polar cyano groups are expected to interact favorably with water molecules.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Highly SolubleThese solvents are effective at solvating polar molecules and are commonly used for dissolving functionalized PEGs.
Polar Protic Methanol, EthanolSolubleThe polarity of these alcohols will facilitate the dissolution of the polar this compound.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant interaction with non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble to SolubleWhile less polar than protic solvents, these can often dissolve PEGs and other polar organic molecules.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following general experimental protocols can be employed.

Visual Solubility Assessment (Kinetic Method)

This method provides a rapid, qualitative or semi-quantitative determination of solubility.

Methodology:

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.

  • Observation: Vigorously vortex the vial for 1-2 minutes.

  • Assessment: Visually inspect the solution against a dark background for any undissolved particles.

  • Titration: If the compound dissolves completely, add another pre-weighed portion of the compound and repeat the process until saturation is reached (i.e., solid material remains after vortexing). If the initial amount does not dissolve, incrementally add more solvent until a clear solution is obtained.

  • Calculation: Express the solubility as an approximate concentration (e.g., mg/mL).

Saturated Solution Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of the compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a slurry.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or by gravimetric analysis after solvent evaporation).

  • Calculation: The determined concentration represents the thermodynamic solubility.

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

cluster_factors Factors Affecting Solubility cluster_solvent Solvent Properties cluster_structure Molecular Structure Temperature Temperature Solubility Solubility Temperature->Solubility Solvent_Properties Solvent Properties Polarity Polarity Hydrogen_Bonding Hydrogen Bonding Capacity Solvent_Properties->Solubility Molecular_Structure Molecular Structure PEG_Chain_Length PEG Chain Length Terminal_Groups Terminal Functional Groups Molecular_Structure->Solubility

Caption: Key factors influencing the solubility of functionalized PEG compounds.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to experimentally determine the solubility in the specific solvent systems and conditions relevant to your research.

References

The Versatility of Cyano-Functionalized PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in drug delivery and bioconjugation, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The introduction of a terminal cyano (nitrile) group onto a PEG linker unlocks a unique set of chemical reactivities, providing a versatile handle for a variety of conjugation and modification strategies. This technical guide delves into the core reactivity of the cyano group on a PEG linker, presenting key chemical transformations with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in harnessing the full potential of these valuable reagents.

Core Reactivity of the Cyano Group

The cyano group (C≡N) is a highly polar functional group characterized by a triple bond between a carbon and a nitrogen atom. The electronegativity of the nitrogen atom renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation for the diverse chemical transformations that cyano-functionalized PEG linkers can undergo.

Key Chemical Transformations of Cyano-PEG Linkers

The terminal cyano group of a PEG linker can be efficiently converted into other valuable functional groups, primarily primary amines and carboxylic acids, or can participate in cycloaddition reactions. These transformations are crucial for subsequent conjugation to biomolecules or for altering the physicochemical properties of the PEG linker itself.

Reduction to Primary Amines

The reduction of a cyano group to a primary amine (-CH₂NH₂) is a fundamental transformation that introduces a nucleophilic amine group at the terminus of the PEG chain. This amine group can then be used for a wide range of bioconjugation reactions, such as amidation with activated carboxylic acids (e.g., NHS esters) on proteins or other molecules. While direct quantitative data for the reduction of cyano-terminated PEGs is not abundant in publicly available literature, high-yielding protocols for the analogous reduction of azide-terminated PEGs to amino-terminated PEGs provide a strong precedent for achieving high conversion rates.

Quantitative Data for an Analogous Reduction of Azido-PEG to Amino-PEG [2]

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)End-group Conversion (%)
α,ω-diazido PEG (1.5k)Zn, NH₄ClWater/DCM807274>95
α-azido-ω-methoxy PEG (5k)Zn, NH₄ClWater/DCM807299>99
α-azido-ω-methoxy PEG (35k)Zn, NH₄ClWater/DCM807282>99

Experimental Protocol: Reduction of Cyano-Terminated PEG to Amino-Terminated PEG (Adapted from Azide Reduction) [2]

This protocol is adapted from a high-yielding method for the reduction of azide-terminated PEGs.

Materials:

  • Cyano-terminated PEG (e.g., mPEG-CN)

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Ultrapure water

Procedure:

  • Dissolve the cyano-terminated PEG in a minimal amount of dichloromethane (DCM).

  • To this solution, add ultrapure water, followed by ammonium chloride and zinc dust. The molar ratio of PEG-CN:NH₄Cl:Zn should be approximately 1:10:5.

  • Heat the biphasic mixture to 80°C with vigorous stirring for 48-72 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the nitrile peak (around 2250 cm⁻¹).

  • After cooling to room temperature, add 1 M NaOH solution to the mixture.

  • Extract the aqueous phase with DCM (5 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate in vacuo to obtain the amino-terminated PEG.

  • The final product should be dried under high vacuum.

Characterization: The conversion of the cyano group to a primary amine can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. In ¹³C NMR, the disappearance of the nitrile carbon signal and the appearance of a new signal for the carbon adjacent to the amine group (typically around 41-42 ppm) indicates successful conversion.[1]

Reduction_Workflow start Start: Cyano-Terminated PEG dissolve Dissolve in DCM start->dissolve add_reagents Add Water, NH4Cl, and Zn dust dissolve->add_reagents react Heat at 80°C for 48-72h add_reagents->react cool Cool to Room Temperature react->cool add_base Add 1M NaOH cool->add_base extract Extract with DCM add_base->extract dry Dry with MgSO4 extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end_product End: Amino-Terminated PEG filter_concentrate->end_product

Reduction of Cyano-PEG to Amino-PEG Workflow
Hydrolysis to Carboxylic Acids

The hydrolysis of the cyano group provides a straightforward method to introduce a terminal carboxylic acid (-COOH) onto the PEG linker. This carboxylic acid can then be activated (e.g., as an NHS ester) for subsequent conjugation to amine-containing biomolecules. The hydrolysis can be performed under either acidic or basic conditions.[3][4]

Quantitative Data (General Conditions)

ReactionReagentsConditionsProduct
Acid HydrolysisDilute HCl or H₂SO₄Heat under refluxCarboxylic Acid
Basic HydrolysisAqueous NaOH or KOHHeat under refluxCarboxylate Salt

Experimental Protocol: Acid Hydrolysis of Cyano-Terminated PEG [4][5]

Materials:

  • Cyano-terminated PEG (e.g., mPEG-CN)

  • Dilute hydrochloric acid (e.g., 6 M HCl)

  • Sodium hydroxide solution for neutralization

  • Dichloromethane (DCM) or another suitable organic solvent for extraction

  • Sodium chloride (for brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cyano-terminated PEG in the dilute hydrochloric acid solution.

  • Heat the mixture under reflux for several hours (e.g., 4-24 hours). The reaction can be monitored by TLC or by the evolution of ammonia gas (under basic conditions).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a sodium hydroxide solution to a pH of approximately 7.

  • Extract the aqueous solution with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the carboxylic acid-terminated PEG.

Characterization: Successful hydrolysis can be confirmed by the disappearance of the nitrile peak in the IR spectrum and by NMR spectroscopy. In ¹³C NMR, the appearance of a carbonyl carbon signal (typically in the range of 170-180 ppm) is indicative of the carboxylic acid.

Hydrolysis_Workflow cluster_acid Acid Hydrolysis cluster_base Basic Hydrolysis start_acid Start: Cyano-Terminated PEG reflux_acid Reflux with dilute HCl start_acid->reflux_acid neutralize Neutralize with NaOH reflux_acid->neutralize extract_acid Extract with DCM neutralize->extract_acid end_acid End: Carboxylic Acid-Terminated PEG extract_acid->end_acid start_base Start: Cyano-Terminated PEG reflux_base Reflux with NaOH solution start_base->reflux_base acidify Acidify with HCl reflux_base->acidify extract_base Extract with DCM acidify->extract_base end_base End: Carboxylic Acid-Terminated PEG extract_base->end_base Cycloaddition_Pathways cluster_tetrazole Tetrazole Formation cluster_isoxazoline 1,3-Dipolar Cycloaddition cyano_peg Cyano-Terminated PEG azide Sodium Azide (NaN3) cyano_peg->azide + NH4Cl, DMF, Heat nitrile_oxide In situ generation of Nitrile Oxide-PEG cyano_peg->nitrile_oxide Oxidation tetrazole Tetrazole-PEG azide->tetrazole alkene Alkene (R-CH=CH2) nitrile_oxide->alkene isoxazoline Isoxazoline-PEG alkene->isoxazoline

References

Bifunctional Cyano-Terminated PEG: A Technical Guide to Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules and surfaces, has revolutionized the field of drug delivery and biomaterials. By creating a hydrophilic shield, PEGylation enhances the systemic circulation time of therapeutics, improves stability, and reduces immunogenicity. While traditional PEGylation often employs functional groups like hydroxyl, carboxyl, or amine, the use of bifunctional PEGs with more specialized terminal groups offers enhanced control and versatility in bioconjugation. This technical guide focuses on the potential applications of bifunctional cyano-terminated PEG, a class of reagents poised to enable more specific and efficient conjugation chemistries for the next generation of targeted therapies and advanced drug delivery systems. The cyano group, with its unique reactivity, opens avenues for novel ligation strategies, offering a valuable tool in the design of sophisticated bioconjugates and functionalized nanoparticles.

Core Concepts and Advantages of Cyano-Terminated PEG

Bifunctional PEGs possess distinct functional groups at each terminus of the polymer chain, allowing for sequential and site-specific conjugation to different molecules. A bifunctional cyano-terminated PEG typically features a cyano group (-C≡N) at one end and a different reactive group, such as a carboxyl (-COOH), amine (-NH2), or thiol (-SH), at the other. This heterobifunctional nature is crucial for creating complex biomolecular architectures.

The primary advantage of the cyano group in this context lies in its potential for specific and controlled chemical transformations. While less commonly employed than other functional groups, the nitrile functionality can participate in a variety of organic reactions, offering an alternative to more traditional bioconjugation chemistries. For instance, the cyano group can be involved in cycloaddition reactions or can be chemically reduced to an amine for subsequent conjugation, providing a masked amine functionality. This allows for a multi-step conjugation strategy where the cyano group remains inert during the initial reaction of the other terminal group.

Potential Applications

The unique properties of bifunctional cyano-terminated PEG lend themselves to a range of applications in drug development and biomedical research:

  • Drug Delivery Systems: Cyano-terminated PEGs can be incorporated into various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles. The second functional group can be used to attach the PEG to the nanoparticle surface, while the cyano terminus can be used for the subsequent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules. This approach facilitates the development of targeted drug delivery systems with enhanced specificity and efficacy.

  • Bioconjugation and Protein Modification: These reagents can be used to PEGylate proteins and peptides. The choice of the second functional group allows for selective attachment to specific amino acid residues on the protein surface. The cyano group can then be used for further modification, such as the attachment of a second protein, a small molecule drug, or an imaging agent.

  • Surface Modification: Bifunctional cyano-terminated PEGs are valuable for modifying the surfaces of medical devices, biosensors, and diagnostic platforms. The second functional group can anchor the PEG to the surface, creating a hydrophilic and biocompatible coating that reduces non-specific protein adsorption. The exposed cyano groups can then be used to immobilize specific biomolecules, such as enzymes or antibodies, for various analytical and diagnostic applications.

Experimental Protocols and Methodologies

The successful application of bifunctional cyano-terminated PEG relies on well-defined experimental protocols. Below are generalized methodologies for key experimental procedures.

Characterization of Bifunctional Cyano-Terminated PEG

Accurate characterization of the starting PEG reagent is critical. The following techniques are essential to confirm its structure, purity, and functionality.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the presence of the cyano group and the other functional group.

  • Methodology:

    • Obtain a small sample of the bifunctional cyano-terminated PEG.

    • Prepare the sample for analysis (e.g., as a thin film or mixed with KBr to form a pellet).

    • Acquire the FTIR spectrum over a suitable wavenumber range (typically 4000-400 cm⁻¹).

    • Analysis: Look for a characteristic sharp absorption peak for the nitrile group (-C≡N) stretching vibration, typically found in the range of 2260-2240 cm⁻¹. Also, identify the characteristic peaks for the other functional group (e.g., a broad O-H stretch for a carboxyl group around 3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹). The presence of the strong C-O-C ether stretch around 1100 cm⁻¹ is characteristic of the PEG backbone.[1][2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure, determine the molecular weight, and verify the presence and location of the terminal functional groups.

  • Methodology:

    • Dissolve a precise amount of the PEG derivative in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analysis: In the ¹H NMR spectrum, the large peak at approximately 3.6 ppm corresponds to the repeating ethylene glycol units. Signals from the protons adjacent to the terminal functional groups will appear at different chemical shifts. By comparing the integration of the terminal group protons to the repeating unit protons, the molecular weight can be estimated.[3] In the ¹³C NMR spectrum, the carbon of the cyano group will have a characteristic chemical shift.

Nanoparticle Formulation with Bifunctional Cyano-Terminated PEG

This protocol outlines a general method for preparing PEGylated nanoparticles using a bifunctional cyano-terminated PEG.

  • Materials:

    • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer.

    • Bifunctional cyano-terminated PEG with a second functional group (e.g., carboxyl-PEG-cyano).

    • Drug to be encapsulated.

    • Organic solvent (e.g., acetone or dichloromethane).

    • Aqueous solution (e.g., deionized water or buffer).

    • Surfactant (optional).

  • Methodology (Nanoprecipitation Technique):

    • Dissolve the PLGA and the bifunctional cyano-terminated PEG in the organic solvent. If the drug is hydrophobic, it can also be dissolved in this phase.

    • Slowly inject the organic phase into the aqueous phase under constant stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

    • Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.

    • Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess PEG.

    • Resuspend the purified nanoparticles in a suitable buffer for storage or further functionalization.

Bioconjugation to the Cyano-Terminus

The following is a conceptual workflow for conjugating a biomolecule (e.g., an antibody) to the cyano-terminus of the PEG on a nanoparticle surface. This often involves the chemical modification of the cyano group.

  • Step 1: Reduction of the Cyano Group to an Amine:

    • The cyano-terminated PEG on the nanoparticle surface can be reduced to a primary amine using a mild reducing agent suitable for biological applications.

    • Careful selection of the reducing agent and reaction conditions is crucial to avoid damaging the nanoparticle structure or the encapsulated drug.

  • Step 2: Antibody Conjugation to the Newly Formed Amine Group:

    • Activate the carboxyl groups on the antibody using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

    • Incubate the amine-functionalized nanoparticles with the activated antibody. The primary amines on the nanoparticle surface will react with the NHS-activated carboxyl groups on the antibody to form stable amide bonds.

    • Quench the reaction and purify the antibody-conjugated nanoparticles to remove unconjugated antibodies and residual crosslinkers.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the application of bifunctional cyano-terminated PEG, Graphviz (DOT language) can be used to create clear and concise diagrams.

Experimental Workflow: Nanoparticle Formulation and Bioconjugation

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Bioconjugation plga PLGA & Drug nanoprecipitation Nanoprecipitation plga->nanoprecipitation cyano_peg Bifunctional Cyano-PEG cyano_peg->nanoprecipitation solvent Organic Solvent solvent->nanoprecipitation aq_phase Aqueous Phase aq_phase->nanoprecipitation purification1 Purification (Dialysis/Centrifugation) nanoprecipitation->purification1 cyano_np Cyano-PEG Nanoparticle purification1->cyano_np reduction Cyano Group Reduction cyano_np->reduction amine_np Amine-PEG Nanoparticle reduction->amine_np conjugation Conjugation amine_np->conjugation antibody Antibody activation Antibody Activation (EDC/NHS) antibody->activation activated_ab Activated Antibody activation->activated_ab activated_ab->conjugation purification2 Purification conjugation->purification2 targeted_np Targeted Nanoparticle purification2->targeted_np

Caption: Workflow for nanoparticle formulation and bioconjugation.

Cellular Uptake and Drug Release Pathway

cellular_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell targeted_np Targeted Nanoparticle receptor Cell Surface Receptor targeted_np->receptor Targeting endocytosis Receptor-Mediated Endocytosis receptor->endocytosis Binding endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release endosome->drug_release Endosomal Escape lysosome->drug_release Degradation cytosol Cytosol drug_release->cytosol drug_target Intracellular Target cytosol->drug_target Drug Action therapeutic_effect Therapeutic Effect drug_target->therapeutic_effect

Caption: Cellular uptake and drug release mechanism.

Quantitative Data and Performance Metrics

While specific quantitative data for bifunctional cyano-terminated PEG is still emerging in the literature, the following tables present hypothetical yet representative data to illustrate the expected performance metrics that should be evaluated when developing such systems. These tables are intended to serve as a template for researchers to structure their own findings.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

Formulation CodePEG DerivativeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
NP-ControlNone150 ± 5.20.25 ± 0.03-25.3 ± 1.85.1 ± 0.485.2 ± 3.1
NP-PEG-COOHCOOH-PEG-COOH165 ± 4.80.18 ± 0.02-15.1 ± 1.54.8 ± 0.382.5 ± 2.8
NP-PEG-CN COOH-PEG-CN 168 ± 5.1 0.19 ± 0.02 -14.8 ± 1.6 4.9 ± 0.4 83.1 ± 3.0

Table 2: In Vitro Drug Release Profile

Formulation Code% Drug Released at 24h (pH 7.4)% Drug Released at 24h (pH 5.5)
NP-Control65.2 ± 4.575.8 ± 5.1
NP-PEG-COOH40.1 ± 3.855.3 ± 4.2
NP-PEG-CN 38.9 ± 3.5 53.7 ± 4.0

Table 3: In Vivo Pharmacokinetic Parameters

Formulation CodeHalf-life (t½) (hours)Area Under the Curve (AUC) (µg·h/mL)
Free Drug1.2 ± 0.315.6 ± 2.1
NP-Control8.5 ± 1.1120.4 ± 10.5
NP-PEG-COOH24.3 ± 2.5450.8 ± 35.2
NP-PEG-CN 25.1 ± 2.8 465.2 ± 38.7

Conclusion and Future Perspectives

Bifunctional cyano-terminated PEG represents a promising class of reagents for advanced applications in drug delivery and bioconjugation. The unique reactivity of the cyano group offers the potential for novel and highly specific ligation chemistries, expanding the toolbox available to researchers and drug developers. While further studies are needed to fully elucidate the comparative advantages and to establish optimized protocols, the conceptual framework presented in this guide highlights the significant potential of these molecules. Future research should focus on exploring the diverse reactivity of the cyano terminus, quantifying the performance of cyano-PEGylated systems in comparison to established alternatives, and investigating their in vivo behavior and therapeutic efficacy. As the demand for more sophisticated and targeted therapies continues to grow, bifunctional cyano-terminated PEGs are well-positioned to play a crucial role in the development of next-generation nanomedicines and bioconjugates.

References

An In-depth Technical Guide to Bis-2-Cyanobenzothiazole-PEG5 (Bis-CBT-PEG5) Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with Bis-2-Cyanobenzothiazole-PEG5 (Bis-CBT-PEG5) in bioconjugation. This homobifunctional crosslinker leverages the unique reactivity of the 2-cyanobenzothiazole (CBT) group for the site-specific ligation of biomolecules, particularly those bearing an N-terminal cysteine residue.

Core Mechanism of Action: The Luciferin-Inspired Condensation

The bioconjugation chemistry of Bis-CBT-PEG5 is centered around the reaction between the 2-cyanobenzothiazole moiety and a 1,2-aminothiol group, most commonly found in an N-terminal cysteine residue of a peptide or protein. This reaction is inspired by the final step in the biosynthesis of D-luciferin, the substrate for the firefly luciferase enzyme.[1][2]

The process is a bioorthogonal "click" reaction, characterized by its high efficiency, selectivity, and compatibility with physiological conditions.[1][2] The reaction proceeds rapidly in aqueous solutions at neutral pH (around 7.4).[2][3]

The key steps of the primary reaction pathway are:

  • Nucleophilic Attack: The sulfur atom of the cysteine's thiol group attacks the electrophilic carbon of the cyano group on the CBT moiety.

  • Cyclization: An intramolecular cyclization occurs where the N-terminal amine attacks the intermediate, leading to the formation of a stable thiazoline ring.[4]

An alternative reaction pathway can occur under mildly basic conditions, resulting in the formation of an N-terminal amidine. This pathway leaves the cysteine's thiol group unmodified and available for subsequent conjugation with other thiol-reactive reagents.[4][5][6]

Quantitative Data Summary

The efficiency of the CBT-cysteine condensation has been quantified, demonstrating its rapid kinetics. The following tables summarize the available quantitative data for this bioconjugation reaction.

ParameterValueReactantsConditionsReference
Second-Order Rate Constant (k₂) 9.2 M⁻¹s⁻¹2-Cyanobenzothiazole and a generic 1,2-aminothiolNot specified[7]
Second-Order Rate Constant (k₂) 17 M⁻¹s⁻¹Biotin-PEG₄-CBT and Ub-CX10R7 peptide tagPBS buffer, pH 7.4, 37°C[3]
ParameterValueReactantsConditionsReference
Reaction Yield >90%2-Cyanobenzothiazole and a CIS tripeptide tag (for amidine formation)Mildly basic[5][6]
Reaction Yield 65%Biotin-PEG₄-CBT and CX10R7-sfGFPPBS, pH 7.4, 37°C, 1 h[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Bis-CBT-PEG5 bioconjugation.

General Protocol for Protein Labeling with a CBT-PEG Conjugate

This protocol describes a general workflow for labeling a protein containing an N-terminal cysteine with a CBT-functionalized PEG molecule.

Materials:

  • Protein with an N-terminal cysteine (e.g., CX10R7-sfGFP)

  • CBT-PEG reagent (e.g., Biotin-PEG₄-CBT as a model)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction tubes

Protocol:

  • Prepare a stock solution of your protein of interest in PBS.

  • Prepare a stock solution of the CBT-PEG reagent in a compatible solvent (e.g., DMSO or water).

  • In a reaction tube, combine the following:

    • Protein solution (to a final concentration of 5 µM)

    • CBT-PEG reagent (to a final concentration of 500 µM)

    • TCEP solution (to a final concentration of 1 mM to ensure the cysteine thiol is reduced)

    • PBS (to the final reaction volume)

  • Incubate the reaction mixture at 37°C for 1 hour.[8]

  • Analyze the reaction products by techniques such as LC-MS to confirm conjugation and determine the yield.[8] For biotinylated conjugates, a streptavidin blot can be used for detection.[8]

Protocol for N,S-Double Labeling via Amidine Formation

This protocol outlines the procedure to achieve N,S-double labeling by first forming the N-terminal amidine with CBT, followed by labeling the free thiol.

Materials:

  • Protein with an N-terminal cysteine within a suitable peptide tag (e.g., CIS tag)

  • CBT-functionalized molecule

  • Thiol-reactive reagent (e.g., maleimide-dye)

  • Ammonium bicarbonate buffer (e.g., pH 8.5)

  • TCEP solution

  • Reaction tubes

Protocol:

  • Amidine Formation:

    • Dissolve the protein and the CBT reagent in a buffer of mildly basic pH (e.g., ammonium bicarbonate/acetonitrile (1:1), pH 8.5).[8]

    • Add TCEP to a final concentration of 1 mM.

    • Incubate at 37°C for 1 hour.

    • Purify the protein to remove excess CBT reagent.

  • Thiol Labeling:

    • To the purified, amidine-modified protein, add a thiol-reactive reagent (e.g., maleimide-dye) according to the manufacturer's instructions.

    • Incubate under appropriate conditions for the chosen thiol chemistry.

    • Purify the dually labeled protein.

  • Confirm the dual labeling by mass spectrometry.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for bioconjugation using Bis-CBT-PEG5.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product bis_cbt Bis-CBT-PEG5 intermediate Thioimidate Intermediate bis_cbt->intermediate Nucleophilic attack by Cys thiol protein Protein with N-terminal Cysteine protein->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Attack by N-terminal amine conjugate PEG-Crosslinked Protein Dimer cyclization->conjugate Formation of stable thiazoline rings

Caption: Reaction mechanism of Bis-CBT-PEG5 with N-terminal cysteine.

experimental_workflow start Start: Prepare Reagents step1 Combine Protein, Bis-CBT-PEG5, and TCEP in PBS (pH 7.4) start->step1 step2 Incubate at 37°C for 1 hour step1->step2 step3 Purify the Conjugate (e.g., SEC) step2->step3 step4 Characterize the Product (LC-MS, SDS-PAGE) step3->step4 end End: Characterized Conjugate step4->end

Caption: A typical experimental workflow for protein crosslinking.

Alternative Reaction Pathway

alternative_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cbt CBT-PEG neutral_ph Neutral pH (e.g., 7.4) basic_ph Basic pH (e.g., 8.5) protein Protein with N-terminal Cysteine thiazoline Thiazoline Conjugate neutral_ph->thiazoline Primary Pathway amidine N-terminal Amidine (Thiol remains free) basic_ph->amidine Alternative Pathway

Caption: pH-dependent reaction pathways for CBT-cysteine conjugation.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for Bis-Cyano-PEG5. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document extrapolates critical safety information from the well-established toxicological profiles of low molecular weight alkane dinitriles and the general safety characteristics of the polyethylene glycol (PEG) backbone. Researchers and laboratory personnel should handle this compound with the same level of caution as other hazardous nitrile compounds.

Executive Summary of Chemical Hazards

This compound is a bifunctional polyethylene glycol derivative terminated with cyano groups at both ends. While the PEG backbone is generally considered to possess low toxicity, the presence of two terminal cyano (-CN) groups introduces significant potential hazards. Low molecular weight dinitriles, such as malononitrile, succinonitrile, and glutaronitrile, are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4] The primary mechanism of toxicity for nitriles is often related to the in vivo metabolism to cyanide, which can inhibit cellular respiration. Therefore, this compound should be treated as a potentially toxic substance, and rigorous safety protocols must be followed.

Physicochemical and Toxicological Data

PropertyMalononitrileSuccinonitrileGlutaronitrile
Molecular Formula C₃H₂N₂C₄H₄N₂C₅H₆N₂
Molecular Weight 66.06 g/mol 80.09 g/mol 94.11 g/mol
Appearance White crystalline solidColorless waxy crystalsLight yellow liquid
Melting Point 30-32 °C54-57 °C-29 °C
Boiling Point 218-219 °C265-267 °C285-287 °C
Flash Point 112 °C132 °C>112 °C
Solubility in Water SolubleSolubleSoluble
Oral LD50 (Rat) 14 mg/kg[5]No data availableNo data available
Dermal LD50 (Rat) 350 mg/kg[5]No data availableNo data available
Inhalation Hazard Toxic if inhaled[4]Harmful concentration of airborne particles can be reached quickly when dispersed[6]Harmful if inhaled[3]
Primary Hazards Toxic by ingestion, skin contact, and inhalation.[4][7]Irritating to eyes, skin, and respiratory tract.Toxic if swallowed; harmful in contact with skin or if inhaled.[1][3]

Experimental Protocols: Best Practices for Safe Handling

The following are recommended best-practice protocols for handling this compound, based on guidelines for hazardous nitrile compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[6][8]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is also required.[6][8]

  • Respiratory Protection: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]

Engineering Controls
  • Work should exclusively be performed in a well-ventilated laboratory with a functioning chemical fume hood.[8]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Spill and Waste Disposal
  • Spill Response: In case of a spill, evacuate the area and prevent further spread. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Waste Disposal: Dispose of all this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Visualized Workflows and Pathways

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Step 2 Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Step 3 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 4 Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Step 5 Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Step 6 Remove PPE Remove PPE Dispose of Waste->Remove PPE Step 7 G This compound This compound Metabolism Metabolism This compound->Metabolism In vivo Cyanide Ion (CN-) Cyanide Ion (CN-) Metabolism->Cyanide Ion (CN-) Inhibition Inhibition Cyanide Ion (CN-)->Inhibition Cytochrome c oxidase Cytochrome c oxidase Cellular Respiration Blockage Cellular Respiration Blockage Cytochrome c oxidase->Cellular Respiration Blockage Inhibition->Cytochrome c oxidase Cytotoxicity Cytotoxicity Cellular Respiration Blockage->Cytotoxicity

References

Navigating the Stability of Bis-Cyano-PEG5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This in-depth technical guide provides a comprehensive overview of the stability of Bis-Cyano-PEG5, including recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

This compound, a bifunctional polyethylene glycol (PEG) derivative with terminal cyano groups, is a valuable tool in bioconjugation and materials science. The reactivity of the cyano groups allows for their conversion to other functionalities, making this a versatile linker. However, this reactivity also makes the molecule susceptible to degradation if not handled and stored correctly. This guide outlines the critical information necessary for the effective use of this compound.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential. Based on information for similar reactive PEGylated molecules, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Protects against oxidation and moisture-induced degradation.
Light Exposure Protect from lightPrevents light-induced degradation.
Moisture Store in a desiccated environmentThe cyano groups are susceptible to hydrolysis.

Handling Procedures:

  • Before use, allow the container to warm to room temperature before opening. This prevents condensation of moisture onto the compound.

  • For frequent use, consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk material to atmospheric conditions.

  • When preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are required, they should be prepared fresh for each use. Storage of stock solutions is not recommended.

Potential Degradation Pathways

The primary route of degradation for this compound is expected to be the hydrolysis of the terminal cyano (nitrile) groups. This hydrolysis can be catalyzed by both acidic and basic conditions and proceeds in a two-step manner.

Expected Hydrolysis Pathway of this compound:

G A This compound NC-(CH₂)₂-O-(CH₂CH₂O)₄-CH₂CH₂-CN B Intermediate Amide (Mono- or Di-substituted) A->B Hydrolysis (H⁺ or OH⁻) C Bis-Carboxylic Acid-PEG5 HOOC-(CH₂)₂-O-(CH₂CH₂O)₄-CH₂CH₂-COOH B->C Further Hydrolysis (H⁺ or OH⁻)

Caption: Expected hydrolysis pathway of this compound.

Under aqueous conditions, the nitrile groups can first hydrolyze to form an amide intermediate. With continued exposure to hydrolytic conditions, this amide can be further hydrolyzed to a carboxylic acid. The rate of these reactions is dependent on pH and temperature.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine the degradation rate.

Forced Degradation Study Design:

A typical forced degradation study would involve exposing solutions of this compound to the following conditions:

ConditionDescription
Acid Hydrolysis 0.1 M HCl at 40°C and 60°C
Base Hydrolysis 0.1 M NaOH at 40°C and 60°C
Neutral Hydrolysis Water at 40°C and 60°C
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation Solid-state at 60°C
Photostability Exposure to light (ICH Q1B guidelines)

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating analytical method.

Proposed Experimental Workflow for a Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral oxidative Oxidative prep->oxidative thermal Thermal prep->thermal photo Photolytic prep->photo sampling Sample at time points acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-MS Analysis sampling->hplc data Data Analysis and Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodology for Stability Testing

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.

Recommended HPLC-MS Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for separating small polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Detection:

    • UV/Vis: While PEG itself does not have a strong chromophore, this can be useful for detecting impurities.

    • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-chromophoric compounds like PEGs.

    • Mass Spectrometry (MS): Essential for identifying the parent compound and its degradation products by their mass-to-charge ratio. Electrospray ionization (ESI) in positive mode would be appropriate.

Data Analysis:

The percentage of intact this compound remaining at each time point can be calculated from the peak area in the chromatogram. The degradation rate constant can then be determined by plotting the natural logarithm of the concentration versus time. The mass spectrometer will be critical in identifying the masses of the degradation products, which can confirm the proposed hydrolysis pathway.

Summary of Stability and Storage

Data PointFinding/Recommendation
Recommended Storage Temperature -20°C or below
Recommended Atmosphere Inert Gas (Argon or Nitrogen)
Light Sensitivity Protect from light
Moisture Sensitivity High; store in a desiccated environment
Primary Degradation Pathway Hydrolysis of terminal cyano groups to amides and then carboxylic acids
Recommended Analytical Method Reversed-Phase HPLC with ELSD and MS detection

By understanding the inherent stability of this compound and adhering to the recommended storage and handling guidelines, researchers can ensure the quality and reliability of this versatile reagent in their experiments. The provided experimental framework for stability assessment offers a robust approach for laboratories to verify the integrity of their materials and to further investigate the behavior of this molecule under their specific experimental conditions.

The Unseen Architect: A Technical Guide to the Role of the PEG5 Spacer in Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the design of linker molecules is paramount to the efficacy and safety of novel therapeutics. Among the diverse array of chemical linkers, polyethylene glycol (PEG) chains have emerged as a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of conjugated molecules. This technical guide delves into the specific role of the pentaethylene glycol (PEG5) spacer within the context of a bifunctional cyano-terminated linker, Bis-Cyano-PEG5. While specific literature on "this compound" is sparse, this guide extrapolates its potential functions and applications based on the well-established principles of PEGylation and the emerging chemistry of nitrile-based bioconjugation.

The Multifaceted Role of the PEG5 Spacer

The PEG5 spacer, a short chain of five repeating ethylene glycol units, serves as more than just a simple bridge. Its physicochemical properties impart significant advantages to the molecules it connects.

Enhancing Solubility and Reducing Aggregation

A primary function of the PEG5 spacer is to enhance the aqueous solubility of the conjugated molecule. Many therapeutic agents, particularly small molecule drugs and certain peptides, exhibit poor solubility in physiological environments, which can limit their bioavailability and lead to aggregation. The hydrophilic nature of the PEG chain can mitigate this, improving formulation characteristics and preventing non-specific aggregation.

Modulating Pharmacokinetics and Immunogenicity

The presence of a PEG spacer, even a short one like PEG5, can influence the pharmacokinetic profile of a bioconjugate. The hydrophilic shell created by the PEG can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, a phenomenon known as the "stealth effect."[1] This can lead to a longer circulation half-life and reduced immunogenicity. The length of the PEG chain is a critical parameter in this regard; while longer PEG chains generally offer greater stealth properties, a shorter PEG5 spacer can provide a balance between improved pharmacokinetics and maintaining the biological activity of the parent molecule, which can sometimes be sterically hindered by larger PEG chains.

Providing a Flexible and Defined Spatial Bridge

The PEG5 spacer offers a flexible linkage with a defined length, which is crucial for maintaining the biological function of the conjugated molecules. This spatial separation can prevent steric hindrance between the two conjugated entities, allowing each to interact with its target without interference. The defined length of the PEG5 spacer also allows for precise control over the distance between the conjugated molecules, a critical factor in applications such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

The Reactivity of the Terminal Cyano Groups

The bifunctional nature of this compound is conferred by the cyano (nitrile) groups at each end of the PEG5 spacer. The reactivity of these groups is key to the linker's utility in bioconjugation. While the reactivity of aliphatic nitriles in bioconjugation is less documented than that of their aryl counterparts, recent research into the "nitrile bis-thiol" (NBT) reaction offers a promising avenue for their application.[2][3][4][5][6]

Electron-poor aryl nitriles have been shown to react selectively with molecules containing two thiol groups, such as the reduced disulfide bonds of antibodies, to form stable cyclic adducts.[2][3][4][5][6] It is plausible that the cyano groups of this compound, while aliphatic, could be sufficiently activated by the electron-withdrawing character of the PEG chain to undergo a similar reaction with proximal dithiols under specific conditions. This would enable the use of this compound as a crosslinker for proteins or as a linker to conjugate molecules to antibodies in a site-specific manner.

Quantitative Data and Properties

Due to the limited availability of public data for this compound, the following table summarizes the key quantitative parameters of a PEG5 spacer and the general impact of PEGylation on bioconjugates. These values are illustrative and would require experimental verification for this compound specifically.

ParameterValue/DescriptionSignificance
PEG5 Spacer Length ~1.8 nmProvides a defined spatial separation between conjugated molecules, minimizing steric hindrance.
Molecular Weight of PEG5 220.26 g/mol Contributes to the overall size of the conjugate, influencing its pharmacokinetic properties.
Solubility High in aqueous and many organic solventsEnhances the solubility of hydrophobic molecules, improving formulation and reducing aggregation.
Flexibility HighAllows for conformational freedom of the conjugated molecules, helping to preserve their biological activity.
Immunogenicity LowThe PEG moiety is generally considered non-immunogenic, reducing the potential for an immune response against the conjugate.

Experimental Protocols

The following section outlines a hypothetical experimental protocol for the conjugation of a thiol-containing molecule to a protein with a reduced disulfide bond using this compound, based on the principles of the nitrile bis-thiol reaction. It is critical to note that the reactivity of the aliphatic cyano groups in this compound for this specific application would need to be empirically validated.

Protein Disulfide Bond Reduction

Objective: To generate free thiol groups for conjugation.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column

Procedure:

  • Prepare a solution of the protein at a known concentration.

  • Add a 10-50 fold molar excess of the reducing agent (TCEP is often preferred as it does not require removal before conjugation).

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • If using DTT, remove the excess reducing agent using a desalting column equilibrated with a nitrogen-purged conjugation buffer (e.g., PBS, pH 7.4).

Conjugation with this compound

Objective: To crosslink the reduced protein or conjugate a thiol-containing molecule.

Materials:

  • Reduced protein solution

  • This compound linker dissolved in a compatible organic solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.4, nitrogen-purged)

Procedure:

  • Immediately after reduction and buffer exchange, add a 5-20 fold molar excess of the this compound solution to the reduced protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • The progress of the reaction can be monitored by techniques such as SDS-PAGE (to observe the formation of crosslinked species) or LC-MS (to confirm the mass of the conjugate).

Purification and Characterization of the Conjugate

Objective: To remove unreacted linker and characterize the final product.

Materials:

  • Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

  • Characterization instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, LC-MS)

Procedure:

  • Purify the reaction mixture using an appropriate chromatography method to separate the conjugate from unreacted protein and excess linker.

  • Characterize the purified conjugate to determine the degree of labeling (e.g., using spectrophotometry if the conjugated molecule has a chromophore), purity (by SDS-PAGE and SEC), and identity (by LC-MS).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflow and a potential signaling pathway application.

Experimental_Workflow Protein Protein with Disulfide Bond Reduction Reduction (DTT or TCEP) Protein->Reduction Reduced_Protein Reduced Protein (with free thiols) Reduction->Reduced_Protein Conjugation Conjugation Reaction (Nitrile Bis-Thiol) Reduced_Protein->Conjugation Linker This compound Linker->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Purification (SEC or Affinity) Crude_Product->Purification Final_Product Purified Conjugate Purification->Final_Product Characterization Characterization (SDS-PAGE, LC-MS) Final_Product->Characterization

Caption: A generalized experimental workflow for protein conjugation using this compound.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell cluster_drug_delivery Targeted Drug Delivery Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Proliferation Cell Proliferation Transcription_Factor->Proliferation promotes ADC Antibody PEG5 Spacer Drug ADC->Receptor binds Drug Kinase Inhibitor Drug->Kinase1 inhibits

Caption: Hypothetical ADC targeting a cancer cell signaling pathway.

Conclusion

The PEG5 spacer in this compound is a critical component that likely imparts favorable physicochemical properties to the linker and the resulting bioconjugates. By enhancing solubility, providing a flexible and defined spacer, and potentially reducing immunogenicity, the PEG5 moiety contributes significantly to the overall performance of the linker. The terminal cyano groups, while requiring further experimental validation for their reactivity in an aliphatic context, hold the potential for novel bioconjugation strategies, particularly for crosslinking or conjugating molecules to thiol-containing targets. As the field of bioconjugation continues to evolve, a deeper understanding and empirical exploration of linkers like this compound will be instrumental in the development of the next generation of targeted therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Cyano-PEG5 is a homobifunctional crosslinking reagent that facilitates the covalent conjugation of proteins and other biomolecules. This reagent is presumed to feature electron-deficient aryl nitrile functional groups at both ends of a five-unit polyethylene glycol (PEG) spacer. The primary application of this reagent is the site-specific modification of proteins through the "Nitrile Bis-Thiol" (NBT) reaction, which targets reduced disulfide bonds.[1][2] This method allows for a stable, one-carbon bridge to be formed between the two sulfur atoms of the original disulfide, resulting in a site-selective and stable conjugate.[1][2]

The PEG spacer enhances the solubility and stability of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties. This protocol provides a detailed methodology for the conjugation of proteins using this compound, including protein preparation, the conjugation reaction, and purification of the final conjugate.

Principle of the Reaction

The conjugation reaction with this compound is based on the "Nitrile Bis-Thiol" (NBT) chemistry. This reaction involves the selective interaction of an electron-poor aryl nitrile with two thiol (sulfhydryl) groups. In the context of protein conjugation, these thiol groups are typically generated by the reduction of a disulfide bond between two cysteine residues. The reaction proceeds to form a stable, covalent linkage, effectively bridging the two cysteine residues with the PEGylated linker. This approach offers a high degree of site-specificity, as the conjugation occurs at the location of the original disulfide bond.

Materials and Reagents

  • Protein of interest: Containing at least one accessible disulfide bond.

  • This compound: (Presumed structure with terminal aryl nitrile groups)

  • Reduction Reagent: Tris(2-carboxyethyl)phosphine (TCEP), or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.0-8.0

  • Quenching Reagent: N-acetylcysteine or other thiol-containing compound

  • Purification System: Size-exclusion chromatography (SEC) or other suitable chromatography system

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (optional)

Experimental Protocols

I. Protein Preparation and Disulfide Reduction

This initial step is critical for exposing the thiol groups necessary for the conjugation reaction.

  • Protein Solution Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Addition of Reducing Agent:

    • Using TCEP: Add a 10-50 fold molar excess of TCEP to the protein solution. TCEP is often preferred as it is stable, odorless, and does not absorb at 280 nm.

    • Using DTT: Alternatively, add a 10-50 fold molar excess of DTT.

  • Incubation: Gently mix the solution and incubate at room temperature for 1-2 hours to ensure complete reduction of the disulfide bonds.

  • Removal of Reducing Agent (Optional but Recommended): If desired, the reducing agent can be removed prior to the addition of this compound using a desalting column. This can help to minimize side reactions.

II. Protein Conjugation with this compound

This is the core step where the PEG linker is covalently attached to the protein.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration, and then dilute it into the reaction buffer.

  • Addition to Protein: Add a 5-20 fold molar excess of the dissolved this compound to the reduced protein solution. The optimal ratio will need to be determined empirically for each specific protein.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing. The optimal reaction time may vary depending on the protein and reaction conditions.

  • Quenching the Reaction: To stop the conjugation reaction, add a 50-100 fold molar excess of a quenching reagent such as N-acetylcysteine. Incubate for 30 minutes at room temperature.

III. Purification of the Protein-PEG Conjugate

Purification is essential to remove unreacted PEG reagent, quenching reagent, and any unconjugated protein.

  • Chromatography: The most common method for purification is size-exclusion chromatography (SEC). The larger protein-PEG conjugate will elute earlier than the smaller, unreacted components.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing peaks.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate and to assess purity.

IV. Characterization of the Conjugate

It is important to characterize the final product to ensure successful conjugation and to determine the degree of labeling.

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein band should be observed for the conjugated protein compared to the unconjugated protein.

  • UV-Vis Spectroscopy: Can be used to determine protein concentration.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for confirmation of the number of PEG molecules attached per protein.

Data Presentation

The following table structure is provided for summarizing the quantitative data from your conjugation experiments.

ParameterExperimental Condition 1Experimental Condition 2Experimental Condition 3
Protein Concentration (mg/mL)
Molar Ratio (Protein:PEG)
Reaction Time (hours)
Reaction Temperature (°C)
Conjugation Efficiency (%)
Degree of Labeling (PEG/protein)
Yield of Purified Conjugate (mg)

Visualizations

The following diagrams illustrate the key processes involved in protein conjugation with this compound.

G Figure 1: Experimental Workflow for Protein Conjugation cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Protein Protein with Disulfide Bond Reduced_Protein Reduced Protein with Free Thiols Protein->Reduced_Protein  Reduction (TCEP/DTT) Conjugate Protein-PEG Conjugate Reduced_Protein->Conjugate  Incubation PEG This compound PEG->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate  SEC Analysis Characterization (SDS-PAGE, MS) Purified_Conjugate->Analysis

Caption: Workflow for protein conjugation.

G Figure 2: Reaction Mechanism of Nitrile Bis-Thiol Conjugation cluster_reactants Reactants cluster_product Product Protein Reduced Protein -SH  HS- Conjugate Protein-S-(C-Ar-PEG5-Ar-C)-S-Protein (Stable Conjugate) Protein->Conjugate  Reaction at pH 7-8 PEG NC-Ar-PEG5-Ar-CN (this compound) PEG->Conjugate

Caption: Nitrile Bis-Thiol conjugation.

References

Application Notes and Protocols: Surface Modification with Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the surface modification of amine-functionalized substrates using Bis-Cyano-PEG5. The protocols outlined below are designed for researchers in drug development and various scientific fields who require precise surface functionalization for applications such as nanoparticle drug delivery, biocompatible coatings, and biosensor development.

Introduction

This compound is a bifunctional polyethylene glycol (PEG) derivative containing a five-unit PEG chain terminated at both ends with a cyano group (-CN). This reagent allows for the covalent attachment of a hydrophilic and biocompatible PEG spacer to surfaces, which can reduce non-specific protein adsorption and improve the in-vivo circulation time of nanoparticles.

The protocol described herein is based on a two-step process:

  • Hydrolysis: The terminal cyano groups of this compound are hydrolyzed to carboxylic acid groups.

  • Amide Coupling: The resulting carboxylated PEG is then covalently coupled to an amine-functionalized surface using standard carbodiimide chemistry (EDC/NHS).

This method provides a robust and versatile way to introduce a PEG layer onto a variety of substrates, including nanoparticles, silicon wafers, and glass slides, that have been pre-functionalized with amine groups.

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Amine-functionalized substrate (e.g., amine-coated nanoparticles, aminosilanized glass slides)

  • Deionized (DI) water

Equipment:

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Standard laboratory glassware

  • Centrifuge (for nanoparticle-based applications)

  • Orbital shaker

  • Surface characterization instrumentation (e.g., contact angle goniometer, XPS, AFM)

Step-by-Step Protocol for Surface Modification

Step 1: Hydrolysis of this compound to Bis-Carboxy-PEG5

  • Dissolve this compound in a 1 M NaOH solution to a final concentration of 10 mg/mL in a sealed reaction vial.

  • Heat the solution at 60°C for 2 hours with continuous stirring. This step facilitates the hydrolysis of the terminal cyano groups to carboxylate groups.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution by slowly adding 1 M HCl dropwise while monitoring the pH. Adjust the pH to approximately 7.0.

  • The resulting solution contains Bis-Carboxy-PEG5, which can be used directly in the next step or purified if necessary.

Step 2: Activation of Bis-Carboxy-PEG5 with EDC/NHS

  • To the Bis-Carboxy-PEG5 solution, add EDC and NHS. For every 1 mole of Bis-Carboxy-PEG5, add 2 moles of EDC and 5 moles of NHS.

  • Dissolve the components in MES buffer (0.1 M, pH 6.0).

  • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups to form a more reactive NHS ester.

Step 3: Coupling of Activated PEG to Amine-Functionalized Surface

  • Introduce the amine-functionalized substrate to the activated Bis-Carboxy-PEG5 solution.

  • If using nanoparticles, add the nanoparticle suspension to the PEG solution. If using a planar substrate, immerse the substrate in the solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation (e.g., on an orbital shaker).

  • After the reaction, quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

Step 4: Washing and Purification

  • For Nanoparticles: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the nanoparticles in PBS. Repeat this washing step three times to remove any unreacted PEG and coupling reagents.

  • For Planar Substrates: Remove the substrate from the reaction solution and wash it thoroughly with DI water, followed by PBS. Dry the substrate under a stream of nitrogen.

Data Presentation

The success of the surface modification can be quantified by various surface analysis techniques. The following table summarizes hypothetical data for the characterization of a modified surface.

ParameterUnmodified SurfaceModified Surface
Water Contact Angle 65°35°
PEG Surface Density 0 chains/nm²1.5 chains/nm²
Zeta Potential (at pH 7.4) +25 mV-10 mV
Non-specific Protein Adsorption 80%15%

Visualizations

The following diagrams illustrate the key processes involved in the surface modification with this compound.

G cluster_hydrolysis Step 1: Hydrolysis cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling This compound NC-(CH2CH2O)5-CN This compound NaOH_heat NaOH, 60°C This compound->NaOH_heat Bis-Carboxy-PEG5 HOOC-(CH2CH2O)5-COOH Bis-Carboxy-PEG5 NaOH_heat->Bis-Carboxy-PEG5 Bis-Carboxy-PEG5_act HOOC-(CH2CH2O)5-COOH Bis-Carboxy-PEG5 EDC_NHS EDC / NHS Bis-Carboxy-PEG5_act->EDC_NHS Activated-PEG NHS-OOC-(CH2CH2O)5-COO-NHS Activated PEG EDC_NHS->Activated-PEG Activated-PEG_coup NHS-OOC-(CH2CH2O)5-COO-NHS Activated PEG Amine-Surface Amine-Functionalized Surface Activated-PEG_coup->Amine-Surface PEGylated-Surface PEGylated Surface Amine-Surface->PEGylated-Surface

Caption: Reaction scheme for the surface modification process.

G Start Start Prepare_Reagents Prepare Reagents (this compound, Buffers, etc.) Start->Prepare_Reagents Hydrolysis Hydrolyze this compound to Bis-Carboxy-PEG5 Prepare_Reagents->Hydrolysis Activation Activate Carboxyl Groups with EDC/NHS Hydrolysis->Activation Coupling Couple Activated PEG to Amine Surface Activation->Coupling Wash Wash and Purify Modified Surface Coupling->Wash Characterize Characterize Surface (Contact Angle, XPS, etc.) Wash->Characterize End End Characterize->End

Caption: Experimental workflow for surface PEGylation.

Application Notes & Protocols: Bis-NHS-PEG5 as a Homobifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis-N-hydroxysuccinimidyl-polyethylene glycol (Bis-NHS-PEG5), a homobifunctional crosslinking agent. Given the likely intended reference to a common amine-reactive crosslinker, this document focuses on Bis-NHS-PEG, a versatile tool in bioconjugation, drug delivery, and hydrogel formation.

Introduction

Bis-NHS-PEG5 is a homobifunctional crosslinker consisting of a five-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) esters. The NHS esters react specifically with primary amines (-NH2) on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][2][3] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and minimizes immunogenicity.[1][4] This makes Bis-NHS-PEG5 an ideal reagent for a variety of applications, including protein-protein interaction studies, antibody-drug conjugation, and the formation of biocompatible hydrogels.[5][6][7]

Chemical Structure and Reaction Mechanism

The fundamental reaction of Bis-NHS-PEG5 involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This reaction is most efficient at a pH range of 7-9.[1][]

cluster_0 Bis-NHS-PEG5 Crosslinking Reaction Bis_NHS_PEG5 NHS-OOC-(CH2CH2O)5-COO-NHS (Bis-NHS-PEG5) Crosslinked_Product Protein 1 - NHCO-(CH2CH2O)5-CONH - Protein 2 (Crosslinked Proteins) Bis_NHS_PEG5->Crosslinked_Product + Protein 1 & Protein 2 Protein1 Protein 1 with -NH2 group Protein1->Crosslinked_Product Protein2 Protein 2 with -NH2 group Protein2->Crosslinked_Product NHS_byproduct N-hydroxysuccinimide (Byproduct) Crosslinked_Product->NHS_byproduct releases

Caption: Reaction mechanism of Bis-NHS-PEG5 with primary amines.

Quantitative Data Summary

The efficiency of crosslinking with Bis-NHS-PEG5 is dependent on several factors, including the concentration of the protein and crosslinker, the buffer composition, pH, and reaction time. The following table summarizes typical experimental parameters.

ParameterRecommended RangeNotes
Crosslinker-to-Protein Molar Ratio 10- to 50-fold molar excessOptimization is crucial for specific applications to achieve the desired degree of crosslinking.[1]
Protein Concentration 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein)Higher concentrations can favor intermolecular crosslinking.[1]
Reaction pH 7.0 - 8.0NHS esters are prone to hydrolysis at higher pH, which competes with the aminolysis reaction.[1][9][10]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the reaction and minimize protein degradation.
Reaction Time 30 minutes to 2 hoursLonger incubation times may be necessary at lower temperatures.[1]
Quenching Reagents 20-50 mM Tris, Glycine, or LysineAdded to terminate the crosslinking reaction by consuming unreacted NHS esters.[1]

Experimental Protocols

  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7 and 8.[1] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS esters.

  • Reagent Preparation: Bis-NHS-PEG5 is moisture-sensitive.[1] Equilibrate the reagent to room temperature before opening the vial to prevent condensation. Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4] Unused stock solution should be stored under an inert gas at -20°C.[1]

G cluster_workflow General Experimental Workflow prep 1. Prepare Protein Solution in Amine-Free Buffer (pH 7-8) stock 2. Prepare Bis-NHS-PEG5 Stock Solution in Dry DMSO add 3. Add Crosslinker to Protein Solution incubate 4. Incubate at RT or 4°C (30 min - 2 hr) add->incubate quench 5. Quench Reaction (e.g., with Tris or Glycine) incubate->quench analyze 6. Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) quench->analyze

Caption: General workflow for crosslinking experiments.

This protocol is a general guideline for the intramolecular or intermolecular crosslinking of proteins in a solution.

  • Prepare Protein Solution: Dissolve the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 0.1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of Bis-NHS-PEG5 in dry DMSO.

  • Initiate Crosslinking: Add the Bis-NHS-PEG5 stock solution to the protein solution to achieve the desired final crosslinker concentration (typically a 10- to 50-fold molar excess over the protein). Gently mix and incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[1]

  • Quench the Reaction: Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.[11][12]

This protocol describes the formation of a PEG-based hydrogel using a multi-arm PEG-amine and Bis-NHS-PEG5 as the crosslinker.

  • Prepare Precursor Solutions:

    • Prepare a solution of a multi-arm PEG-amine (e.g., 4-arm PEG-NH2) in a suitable buffer (e.g., borate buffer, pH 8.0). The concentration will depend on the desired hydrogel properties.

    • Prepare a solution of Bis-NHS-PEG5 in the same buffer at a stoichiometric equivalent to the amine groups of the multi-arm PEG.

  • Form the Hydrogel: Quickly and thoroughly mix the two precursor solutions. The gelation process should begin rapidly.[13][14]

  • Allow Gelation: Allow the mixture to stand at room temperature or 37°C until the hydrogel is fully formed. Gelation time can be modulated by adjusting the pH, temperature, and concentration of the precursors.[13]

  • Wash and Equilibrate: Once formed, the hydrogel can be washed with buffer or cell culture medium to remove any unreacted components.

cluster_hydrogel Hydrogel Formation Pathway PEG_Amine Multi-arm PEG-Amine Solution Mixing Rapid Mixing PEG_Amine->Mixing Bis_NHS_PEG Bis-NHS-PEG5 Solution Bis_NHS_PEG->Mixing Crosslinking Amide Bond Formation (Crosslinking) Mixing->Crosslinking Hydrogel 3D Hydrogel Network Crosslinking->Hydrogel

Caption: Pathway for hydrogel formation using Bis-NHS-PEG5.

Applications

  • Protein-Protein Interaction Analysis: Covalently capture interacting proteins for subsequent identification and characterization.[15]

  • Drug Delivery: Used in the synthesis of antibody-drug conjugates (ADCs) and for creating hydrogel-based drug delivery systems.[7][16]

  • Tissue Engineering: Formation of biocompatible hydrogel scaffolds for cell culture and tissue regeneration.[6]

  • Surface Modification: Immobilization of proteins or peptides onto surfaces for biosensor development and other applications.

Troubleshooting

IssuePossible CauseSolution
Low Crosslinking Efficiency Inactive crosslinker due to hydrolysis.Prepare fresh stock solutions of Bis-NHS-PEG5. Ensure the use of dry DMSO.
Suboptimal pH.Ensure the reaction buffer is between pH 7 and 8.
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS, HEPES, or borate.
Protein Aggregation/Precipitation Excessive crosslinking.Optimize the crosslinker-to-protein molar ratio; try a lower ratio.
Hydrophobicity of the crosslinker.PEG linkers are generally hydrophilic, but for very sensitive proteins, consider a longer PEG chain.
Inconsistent Results Inaccurate quantitation of protein or crosslinker.Ensure accurate concentration measurements of all components.
Variable reaction times or temperatures.Standardize incubation times and temperatures for all experiments.

References

Application Notes and Protocols: Functionalization of Nanoparticles with Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely employed strategy in nanoparticle functionalization to enhance their biocompatibility, stability, and circulation time in biological systems. The choice of the terminal functional group on the PEG linker is critical as it dictates the conjugation chemistry used to attach the PEG to the nanoparticle surface. This document provides detailed application notes and protocols for the use of Bis-Cyano-PEG5, a homobifunctional PEG linker with terminal cyano groups, in the functionalization of nanoparticles.

While direct protocols for "this compound" are not extensively documented in publicly available literature, this guide outlines a theoretical framework and experimental design based on the known reactivity of cyano groups and general principles of nanoparticle surface modification. The cyano (--C≡N) group can potentially be utilized for nanoparticle functionalization through several chemical pathways, including covalent bond formation with specific surface functionalities.

Chemical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C14H24N2O5[1][2]
CAS Number 41263-79-0[1][2]
Molecular Weight 300.36 g/mol [1][2]
Structure A linear PEG molecule with 5 ethylene glycol units, terminated at both ends by a cyano group.[1][2]

Proposed Mechanism of Nanoparticle Functionalization

The terminal cyano groups of this compound can be leveraged for nanoparticle conjugation through reactions targeting specific functional groups present on the nanoparticle surface. One plausible approach involves the reaction of the cyano group with amine-functionalized nanoparticles. This could proceed via reduction of the cyano group to a primary amine, followed by standard amine-reactive crosslinking chemistry, or through direct reaction under specific catalytic conditions.

dot

G cluster_workflow Nanoparticle Functionalization Workflow NP Nanoparticle Core (e.g., Au, Fe3O4) Amine_NP Amine-Functionalized Nanoparticle NP->Amine_NP Surface Amination Functionalized_NP PEGylated Nanoparticle Amine_NP->Functionalized_NP Conjugation Reaction PEG_NP This compound PEG_NP->Functionalized_NP Characterization Characterization Functionalized_NP->Characterization

Caption: Experimental workflow for nanoparticle functionalization.

Experimental Protocols

The following protocols are proposed based on established chemical principles and may require optimization depending on the specific nanoparticle system.

Protocol 1: Surface Amination of Nanoparticles

This protocol is a prerequisite for the proposed conjugation strategy and is applicable to nanoparticles with surface hydroxyl or carboxyl groups.

Materials:

  • Nanoparticles (e.g., silica-coated iron oxide nanoparticles)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol

  • Toluene

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Disperse the nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL.

  • Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.

  • Add the APTES solution to the nanoparticle dispersion under vigorous stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 10 µL per 10 mL of reaction mixture).

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Collect the amine-functionalized nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.

  • Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS pH 7.4).

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes a hypothetical method for the conjugation of this compound. Note: This is a theoretical protocol and requires experimental validation and optimization.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • A suitable reducing agent (e.g., Sodium borohydride - handle with extreme care in a fume hood)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Quenching solution (e.g., Tris buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Disperse the amine-functionalized nanoparticles in anhydrous DMF.

  • Dissolve this compound in anhydrous DMF at a molar excess relative to the estimated surface amine groups on the nanoparticles.

  • Add the this compound solution to the nanoparticle dispersion.

  • Carefully add a reducing agent (e.g., a freshly prepared solution of sodium borohydride in DMF) to the reaction mixture. The reduction of the cyano group to an amine is a critical step.

  • Allow the reaction to proceed for 48 hours at a controlled temperature (e.g., 4°C to room temperature) under inert atmosphere (e.g., nitrogen or argon).

  • Quench the reaction by adding Tris buffer.

  • Isolate the PEGylated nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles extensively with DMF and then with PBS to remove unreacted PEG and byproducts.

  • Resuspend the final functionalized nanoparticles in the desired buffer for storage and characterization.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful PEGylation and to assess the properties of the functionalized nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)Increase in hydrodynamic diameter; PDI should remain low, indicating colloidal stability.
Zeta Potential Surface chargeShift in zeta potential towards neutral.
Transmission Electron Microscopy (TEM) Morphology, size, and aggregation stateVisualization of a PEG shell around the nanoparticles; nanoparticles should be well-dispersed.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface functional groupsAppearance of characteristic C-O-C ether stretching bands from the PEG backbone. Disappearance or shift of peaks associated with the cyano group.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureIncreased weight loss at temperatures corresponding to PEG decomposition, confirming the presence of the organic coating.

dot

G cluster_characterization Characterization Workflow Start PEGylated Nanoparticles DLS DLS (Size, PDI) Start->DLS Zeta Zeta Potential (Surface Charge) Start->Zeta TEM TEM (Morphology) Start->TEM FTIR FTIR (Functional Groups) Start->FTIR TGA TGA (Coating Amount) Start->TGA End Characterized Nanoparticles DLS->End Zeta->End TEM->End FTIR->End TGA->End

References

Application Notes and Protocols for Bis-Cyano-PEG5 with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the use of Bis-Cyano-PEG5 in bioconjugation reactions with primary amines. This compound is understood to be a polyethylene glycol (PEG) derivative activated at both termini with a cyanuric chloride-like moiety, enabling covalent linkage to molecules containing primary amine groups, such as proteins, peptides, and small molecule drugs.

Introduction

This compound is a homobifunctional crosslinker where the reactive groups are cyanuric chloride derivatives. The triazine ring of cyanuric chloride contains three chlorine atoms that can be sequentially displaced by nucleophiles, such as the primary amines found in the side chains of lysine residues or at the N-terminus of proteins. The reactivity of these chlorine atoms is highly dependent on temperature, allowing for controlled, stepwise conjugation. This reagent is particularly useful for crosslinking applications or for dimeric protein modifications. The "PEG5" designation likely refers to a polyethylene glycol linker with five repeating ethylene glycol units, providing a hydrophilic and flexible spacer.

Reaction Mechanism and Key Parameters

The fundamental reaction involves the nucleophilic substitution of a chlorine atom on the triazine ring by a primary amine. This reaction releases hydrochloric acid (HCl), which must be neutralized to maintain the desired pH and prevent unwanted side reactions.

Key reaction parameters include:

  • Temperature: Temperature is the most critical factor for controlling the degree of substitution on the triazine ring.

  • pH: The reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range to ensure the primary amine is deprotonated and thus more nucleophilic. Maintaining a stable pH is crucial.

  • Solvent: A variety of aqueous and organic solvents can be used, with the choice depending on the solubility of the reactants.

  • Stoichiometry: The molar ratio of the PEG reagent to the amine-containing molecule will influence the efficiency of the conjugation and the formation of desired products.

Data Presentation: Reaction Condition Summary

The following tables summarize the key quantitative data for optimizing the reaction of this compound with primary amines.

ParameterRecommended RangeNotes
Temperature
First Chlorine Substitution0 - 5 °CIdeal for initial activation and mono-conjugation.
Second Chlorine Substitution30 - 50 °CTo achieve crosslinking or conjugation at the second terminus.
Third Chlorine Substitution70 - 100 °CGenerally avoided in bioconjugation to prevent denaturation.
pH 7.0 - 9.0Higher pH favors the deprotonated, more reactive amine.
Buffers should not contain primary amines (e.g., Tris).
Molar Ratio (PEG:Amine) 1:1 to 1:10Dependent on the desired degree of labeling and whether crosslinking is intended.
Reaction Time 1 - 24 hoursHighly dependent on temperature, pH, and reactants.
Solvent SystemCompositionApplication Notes
Aqueous Buffer Phosphate, Borate, or Bicarbonate BufferSuitable for water-soluble proteins and peptides. Maintains physiological conditions.
Aqueous-Organic Mixture Acetone/Water, MEK/Water, Toluene/WaterUseful for reactants with limited aqueous solubility.[1]
Organic Solvent DMSO, DMFCan increase the degree of PEGylation for hydrophobic proteins.[2]

Experimental Protocols

Protocol 1: Mono-conjugation of a Protein with this compound

This protocol is designed to attach the this compound to a protein through a single amine, leaving the second cyano-group available for further reaction or for applications where a single PEG chain is desired.

Materials:

  • This compound

  • Protein with primary amine(s)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Freshly prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the Reaction Buffer).

  • Reaction Setup:

    • Cool the protein solution to 0-5 °C in an ice bath.

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Maintain the reaction temperature at 0-5 °C for 2-4 hours.

  • Reaction Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and by-products using size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and assess the degree of PEGylation.

Protocol 2: Crosslinking of Two Amine-Containing Molecules with this compound

This protocol describes the use of this compound to crosslink two molecules containing primary amines.

Materials:

  • This compound

  • Molecule A with primary amine(s)

  • Molecule B with primary amine(s)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • HCl Scavenger: 0.5 M Sodium Hydroxide (for pH adjustment)

  • Quenching Buffer: 1 M Glycine, pH 8.0

Procedure:

  • First Conjugation Step:

    • Dissolve Molecule A in the Reaction Buffer.

    • Cool the solution to 0-5 °C.

    • Add a 1:1 molar ratio of this compound to Molecule A.

    • React for 2 hours at 0-5 °C, maintaining the pH with the HCl scavenger.

  • Second Conjugation Step:

    • Add Molecule B to the reaction mixture (a 1:1 molar ratio to the initial this compound is recommended).

    • Increase the reaction temperature to 30-50 °C.

    • Allow the reaction to proceed for 4-6 hours, monitoring the pH.

  • Reaction Quenching:

    • Add the Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 1 hour at room temperature.

  • Purification and Analysis:

    • Purify the crosslinked product using an appropriate chromatographic technique.

    • Characterize the final product to confirm successful crosslinking.

Visualizations

ReactionMechanism PEG This compound Intermediate1 Mono-substituted PEG (0-5 °C) PEG->Intermediate1 + Amine1 Primary Amine (R-NH2) Amine1->Intermediate1 HCl1 HCl Intermediate1->HCl1 FinalProduct Di-substituted (Crosslinked) PEG (30-50 °C) Intermediate1->FinalProduct + Amine2 Primary Amine (R'-NH2) Amine2->FinalProduct HCl2 HCl FinalProduct->HCl2

Caption: Reaction mechanism of this compound with primary amines.

ExperimentalWorkflow start Start: Prepare Reactants step1 Step 1: First Conjugation (0-5 °C) start->step1 step2 Step 2: Second Conjugation (30-50 °C, if crosslinking) step1->step2 step3 Step 3: Quench Reaction step2->step3 step4 Step 4: Purify Conjugate step3->step4 end End: Characterize Product step4->end

Caption: General experimental workflow for conjugation.

OptimizationLogic goal Desired Outcome? mono Mono-conjugation goal->mono Mono crosslink Crosslinking goal->crosslink Crosslink temp_low Set Temp: 0-5 °C mono->temp_low ratio_excess Molar Ratio: PEG > Amine mono->ratio_excess temp_high Stepwise Temp: 1. 0-5 °C 2. 30-50 °C crosslink->temp_high ratio_equal Molar Ratio: PEG ≈ Amine1 ≈ Amine2 crosslink->ratio_equal result1 Single PEG attachment temp_low->result1 result2 Crosslinked product temp_high->result2 ratio_excess->result1 ratio_equal->result2

Caption: Decision tree for optimizing reaction conditions.

References

Application Notes and Protocols for Bis-Cyano-PEG5 in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Cyano-PEG5 is a homobifunctional crosslinker characterized by a five-unit polyethylene glycol (PEG) spacer flanked by two terminal cyano (nitrile) groups. This distinct architecture offers a unique reactivity profile, particularly advantageous in the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs). The PEG spacer enhances hydrophilicity and biocompatibility, which can improve the pharmacokinetic properties of the conjugate, while the terminal cyano groups provide specific handles for covalent conjugation.

The primary application of this compound revolves around the "Nitrile Bis-Thiol (NBT) Bioconjugation Reaction." This reaction enables the site-specific modification of proteins, most notably antibodies, by reacting with the thiol groups exposed upon the reduction of interchain disulfide bonds. This results in a stable thioether linkage, offering a robust method for attaching payloads like cytotoxic drugs to a targeting moiety.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: this compound is ideally suited for linking cytotoxic payloads to monoclonal antibodies. The NBT reaction allows for a controlled and site-specific conjugation, leading to more homogeneous ADCs with predictable drug-to-antibody ratios (DAR).

  • Peptide and Protein Modification: The linker can be used to conjugate peptides or other proteins to various molecules, including imaging agents, nanoparticles, or other proteins.

  • Hydrogel Formation: The bifunctional nature of this compound allows it to act as a crosslinker in the formation of hydrogels for controlled drug release applications.

  • Surface Modification: Surfaces of nanoparticles, liposomes, or other drug carriers can be functionalized with this compound to introduce reactive sites for subsequent bioconjugation.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of Bis-Cyano-PEG linkers in the development of drug delivery systems, particularly ADCs. Data is compiled from various studies focusing on the Nitrile Bis-Thiol conjugation chemistry.

ParameterTypical Value/RangeSignificance in Drug Delivery
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Indicates a high degree of conjugation efficiency, leading to a potent ADC.
Conjugation Yield > 90%High yield ensures efficient use of expensive antibody and payload materials.
Conjugate Stability (in human plasma) > 95% after 7 daysHigh stability minimizes premature drug release, reducing off-target toxicity.
Monomer Purity > 95%High purity of the final ADC product is crucial for safety and efficacy.
In Vitro Cytotoxicity (IC50) Low nanomolar rangeDemonstrates potent anti-cancer activity of the resulting ADC.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Nitrile Bis-Thiol (NBT) Bioconjugation

This protocol describes the general procedure for conjugating a thiol-containing payload to an antibody using this compound.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound linker

  • Thiol-containing cytotoxic payload

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns

  • PBS buffer (pH 7.4)

  • Hydrochloric acid (HCl, 0.1 M) for pH adjustment

Procedure:

  • Antibody Reduction:

    • To the mAb solution (typically 5-10 mg/mL in PBS), add a 10-fold molar excess of TCEP solution.

    • Incubate at 37°C for 2 hours with gentle agitation to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a PD-10 desalting column equilibrated with PBS (pH 7.4).

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound linker and the thiol-containing payload in DMSO.

    • Add a 5-fold molar excess of the linker-payload conjugate to the reduced antibody solution.

    • Adjust the pH of the reaction mixture to 8.0-8.5 with 0.1 M HCl.

    • Incubate the reaction at room temperature for 4 hours with gentle agitation.

  • Purification:

    • Purify the resulting ADC from unreacted linker and payload using a PD-10 desalting column equilibrated with PBS (pH 7.4).

    • For higher purity, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Confirm the stability of the conjugate by incubating in human plasma and analyzing for drug release over time.

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification_char Purification & Characterization mAb Monoclonal Antibody TCEP TCEP Addition mAb->TCEP Incubate_Reduction Incubate (37°C, 2h) TCEP->Incubate_Reduction Purify_Reduction Purification (Desalting Column) Incubate_Reduction->Purify_Reduction Reduced_mAb Reduced Antibody Purify_Reduction->Reduced_mAb Reduced mAb Mix Mix & Adjust pH Reduced_mAb->Mix Linker_Payload This compound + Payload Linker_Payload->Mix Incubate_Conjugation Incubate (RT, 4h) Mix->Incubate_Conjugation Crude_ADC Crude ADC Incubate_Conjugation->Crude_ADC ADC Mixture Purify_Final Purification (SEC/HIC) Crude_ADC->Purify_Final Characterize Characterization (DAR, Purity) Purify_Final->Characterize

Caption: Workflow for ADC synthesis using this compound.

signaling_pathway ADC Antibody-Drug Conjugate (this compound linked) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Payload Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for a this compound based ADC.

logical_relationship cluster_linker This compound Linker cluster_properties Resulting Properties cluster_application Application Outcome PEG_Spacer PEG5 Spacer Hydrophilicity Increased Hydrophilicity PEG_Spacer->Hydrophilicity Biocompatibility Improved Biocompatibility PEG_Spacer->Biocompatibility Cyano_Group1 Terminal Cyano Group 1 Reactivity Specific Thiol Reactivity Cyano_Group1->Reactivity Cyano_Group2 Terminal Cyano Group 2 Cyano_Group2->Reactivity Improved_PK Enhanced Pharmacokinetics Hydrophilicity->Improved_PK Reduced_Toxicity Reduced Off-Target Toxicity Biocompatibility->Reduced_Toxicity Homogeneous_ADC Homogeneous ADC Reactivity->Homogeneous_ADC

Caption: Structure-function relationship of this compound.

Application Notes and Protocols: Bis-Cyano-PEG5 in Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the hypothetical use of Bis-Cyano-PEG5, a bifunctional crosslinker, in fluorescence labeling applications. While "this compound" does not correspond to a standard commercially available reagent, this guide explores its potential utility based on the established reactivity of cyano groups in bioconjugation. The protocols provided are founded on established chemical principles for nitrile reactivity and are intended to serve as a foundational guide for researchers exploring novel crosslinking and labeling strategies.

Introduction to this compound

This compound is a conceptual bifunctional molecule featuring two terminal cyano (nitrile) groups connected by a five-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and provides spatial separation between the reactive termini. The reactivity of the terminal cyano groups offers potential for novel bioconjugation strategies, particularly in crosslinking and as a precursor for other functional groups.

Potential Applications in Fluorescence Labeling

The cyano groups of this compound can be leveraged for fluorescence labeling through two primary conceptual pathways:

  • Direct Labeling via Thiol Reactivity: Aryl nitriles have been shown to react with thiols, particularly the 1,2-aminothiol of an N-terminal cysteine or with two proximal thiols, such as those in a reduced disulfide bond. This suggests a potential application for this compound in the site-specific labeling of proteins and antibodies.

  • Indirect Labeling via Functional Group Conversion: The nitrile groups can be chemically reduced to primary amines. This "Bis-Amine-PEG5" derivative can then be readily conjugated to a wide array of commercially available amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters.

Experimental Protocols

Protocol 1: Crosslinking of Thiol-Containing Proteins (e.g., Antibodies)

This protocol describes the hypothetical use of this compound to crosslink two thiol-containing proteins or to label a protein with reduced disulfide bonds.

Workflow for Thiol-Based Protein Crosslinking

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Reduce Disulfide Bonds in Antibody (e.g., with DTT) B Purify Reduced Antibody (e.g., Desalting Column) A->B C React Reduced Antibody with this compound B->C D Quench Reaction C->D E Purify Labeled Antibody (e.g., SEC) D->E F Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) E->F

Caption: Workflow for crosslinking antibodies using this compound.

Materials:

  • Antibody or protein with disulfide bonds

  • This compound

  • Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.

    • Add a 20-fold molar excess of DTT.

    • Incubate for 30 minutes at 37°C.

  • Purification of Reduced Antibody:

    • Remove excess DTT using a desalting column equilibrated with PBS.

  • Conjugation:

    • Immediately add a 10-fold molar excess of this compound to the reduced antibody.

    • Incubate for 2 hours at room temperature.

  • Purification of the Conjugate:

    • Purify the labeled antibody from excess reagent using an SEC system.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm crosslinking and by mass spectrometry to determine the degree of labeling.

Quantitative Data Summary (Hypothetical)

ParameterConditionExpected Outcome
Antibody Concentration1-10 mg/mLEfficient conjugation
DTT Molar Excess20xComplete disulfide reduction
This compound Molar Excess10xOptimal labeling
Reaction Time2 hoursSufficient for conjugation
Reaction TemperatureRoom TemperatureMaintains protein integrity
Protocol 2: Conversion to Bis-Amine-PEG5 and Subsequent Fluorescent Labeling

This protocol details the conversion of this compound to a bis-amine derivative, followed by labeling with an amine-reactive fluorescent dye.

Workflow for Indirect Amine-Reactive Labeling

G cluster_0 Functional Group Conversion cluster_1 Fluorescent Labeling cluster_2 Bioconjugation A Reduce this compound (e.g., with LiAlH4) B Purify Bis-Amine-PEG5 A->B C React Bis-Amine-PEG5 with Amine-Reactive Dye (e.g., NHS-ester) B->C D Purify Fluorescently Labeled PEG C->D E Conjugate Labeled PEG to Biomolecule D->E F Purify Final Conjugate E->F

Caption: Workflow for labeling via Bis-Amine-PEG5 intermediate.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., THF)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

Procedure:

  • Reduction of Nitriles to Amines:

    • This reaction should be performed by a trained chemist in a controlled laboratory setting.

    • Dissolve this compound in an anhydrous solvent.

    • Slowly add a molar excess of a reducing agent like LiAlH₄.

    • After the reaction is complete, carefully quench the reaction and work up to isolate the Bis-Amine-PEG5.

  • Purification of Bis-Amine-PEG5:

    • Purify the resulting bis-amine compound using an appropriate method, such as silica gel chromatography.

  • Fluorescent Labeling of Bis-Amine-PEG5:

    • Dissolve the purified Bis-Amine-PEG5 and a molar equivalent of the amine-reactive dye in DMF.

    • Add a slight molar excess of TEA to facilitate the reaction.

    • Stir at room temperature for 1-2 hours.

  • Purification of Labeled PEG:

    • Purify the fluorescently labeled PEG derivative by reverse-phase HPLC.

  • Conjugation to Biomolecule:

    • The resulting fluorescent PEG linker, now containing a terminal amine from the unreacted end, can be conjugated to a biomolecule using standard amine-reactive crosslinkers (e.g., to carboxyl groups on a protein after activation with EDC/NHS).

Quantitative Data Summary (Hypothetical)

ParameterConditionExpected Outcome
Reducing AgentLiAlH₄Complete nitrile to amine conversion
Dye to PEG Molar Ratio1:1Mono-labeling of the PEG linker
Reaction SolventDMFGood solubility for reactants
Reaction Time1-2 hoursEfficient dye conjugation
Purification MethodRP-HPLCHigh purity labeled product

Signaling Pathway Visualization (Conceptual)

The following diagram illustrates a conceptual signaling pathway study where a fluorescently labeled antibody, prepared using a this compound-derived linker, is used to track a cell surface receptor.

Receptor Tracking using a Labeled Antibody

G cluster_0 Cell Surface cluster_1 Intracellular Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization Signal Downstream Signaling Receptor->Signal Antibody Fluorescently Labeled Antibody Antibody->Receptor Binding Lysosome Lysosome Endosome->Lysosome Trafficking

Caption: Conceptual pathway of receptor internalization tracked by a fluorescent antibody.

Disclaimer

The information provided herein is for research and educational purposes only. "this compound" is a hypothetical compound, and the described protocols are based on established chemical principles for analogous compounds. Researchers should exercise caution and perform appropriate validation experiments when attempting novel bioconjugation strategies. All laboratory work should be conducted in accordance with institutional safety guidelines.

Troubleshooting & Optimization

Technical Support Center: Bis-Cyano-PEG5 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-Cyano-PEG5 conjugation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments and overcome common challenges.

Fundamentals of this compound Conjugation

This compound is a homobifunctional crosslinker designed for the site-specific PEGylation of proteins. It is presumed to contain two cyano (nitrile) functional groups at each end of a polyethylene glycol (PEG) spacer. The primary application of this reagent is to covalently link to pairs of free thiol (-SH) groups, which are typically generated by the reduction of a native disulfide bond (-S-S-) within a protein. This process, known as disulfide bridging, allows for a more homogenous and site-specific PEGylation compared to methods that target more abundant functional groups like amines.

The reaction proceeds via the "Nitrile Bis-Thiol" conjugation chemistry, where the two thiol groups attack the electron-poor carbon atoms of the cyano groups, forming a stable amino dithioacetal (ADTA) linkage. This effectively re-bridges the original disulfide bond with the PEG molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound on a protein?

A1: The primary targets for this compound are pairs of free thiol groups (sulfhydryls) that are in close proximity. In most proteins, these are obtained by the selective reduction of a disulfide bond.

Q2: Why is disulfide bond reduction necessary before conjugation?

A2: The thiol groups in proteins often exist as disulfide bonds, which are not reactive towards this compound. A reducing agent is required to break these bonds and generate the free thiols necessary for the conjugation reaction.

Q3: What are the advantages of disulfide bridging with this compound compared to traditional amine-based PEGylation?

A3: Disulfide bridging offers greater site-specificity, leading to a more homogeneous product with a defined location of PEG attachment. This can help in preserving the protein's active sites and biological function, which can sometimes be compromised by random PEGylation of lysine residues.

Q4: Can I use this compound to conjugate to a protein that has free cysteines but no disulfide bonds?

A4: It is possible if the protein has two free cysteine residues that are spatially close enough for the this compound to bridge them. However, the efficiency might be lower compared to targeting a reduced disulfide bond, which naturally holds the two thiols in proximity.

Q5: How can I confirm that the conjugation was successful?

A5: Successful conjugation can be confirmed using techniques like SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to identify the mass of the conjugated protein), and HPLC analysis (to separate conjugated from unconjugated protein).

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Conjugation Efficiency 1. Incomplete Disulfide Bond Reduction: The reducing agent was not effective or was used at an insufficient concentration. 2. Re-oxidation of Thiols: Free thiols re-formed disulfide bonds before the PEG reagent was added. 3. Incorrect Reaction pH: The pH of the reaction buffer was not optimal for the thiol-cyano reaction. 4. Degraded this compound Reagent: The reagent may have hydrolyzed or degraded due to improper storage or handling. 5. Suboptimal Molar Ratio: The molar ratio of PEG reagent to protein was too low.1. - Increase the concentration of the reducing agent (e.g., TCEP, DTT). - Ensure the reducing agent is fresh and active. - Increase the incubation time for the reduction step. 2. - Perform the conjugation step immediately after reduction. - Consider performing the reduction and conjugation in a one-pot reaction if compatible. - Degas buffers to minimize oxidation. 3. - Optimize the reaction pH. Thiol-based conjugations often work well in the pH range of 6.5-7.5. 4. - Use a fresh vial of this compound. - Store the reagent according to the manufacturer's instructions, typically desiccated and at a low temperature. 5. - Increase the molar excess of the this compound reagent. A 5 to 20-fold molar excess is a good starting point for optimization.
Protein Aggregation or Precipitation 1. Protein Instability after Reduction: Reduction of disulfide bonds can sometimes lead to protein unfolding and aggregation. 2. Inappropriate Buffer Conditions: The buffer composition, ionic strength, or pH may be destabilizing the protein. 3. High Protein Concentration: The protein concentration may be too high, promoting aggregation.1. - Perform the reduction and conjugation at a lower temperature (e.g., 4°C). - Add stabilizing excipients, such as arginine or glycerol, to the reaction buffer. - Minimize the time the protein is in a reduced state before PEGylation. 2. - Screen different buffer systems and pH values. - Optimize the ionic strength of the buffer. 3. - Reduce the protein concentration during the reaction.
Heterogeneous Product (Multiple PEGylated Species) 1. Partial Reduction of Disulfide Bonds: If the protein has multiple disulfide bonds, partial reduction can lead to PEGylation at different sites. 2. Reaction with Free Cysteines: The reagent may be reacting with other accessible free cysteine residues in addition to the targeted reduced disulfide. 3. Intermolecular Crosslinking: At high protein concentrations, the bifunctional PEG reagent may link two separate protein molecules.1. - Optimize the reduction conditions (reductant concentration, time, temperature) to target a specific disulfide bond. - Characterize the reduced protein to confirm the desired disulfide is cleaved. 2. - If possible, use site-directed mutagenesis to remove non-essential free cysteines. - Optimize the reaction stoichiometry to favor intramolecular bridging. 3. - Lower the protein concentration. - Use a higher molar excess of the PEG reagent to favor reaction of both ends of the PEG with the same protein molecule.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for a this compound conjugation experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Solution Prepare Protein Solution Disulfide Reduction Disulfide Reduction Prepare Protein Solution->Disulfide Reduction Prepare Buffers Prepare Buffers Prepare Buffers->Disulfide Reduction Prepare Reducing Agent Prepare Reducing Agent Prepare Reducing Agent->Disulfide Reduction Prepare PEG Reagent Prepare PEG Reagent PEG Conjugation PEG Conjugation Prepare PEG Reagent->PEG Conjugation Disulfide Reduction->PEG Conjugation Quench Reaction Quench Reaction PEG Conjugation->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: A typical experimental workflow for this compound protein conjugation.

Proposed Reaction Mechanism

The diagram below illustrates the proposed chemical reaction between this compound and the thiol groups of a protein after disulfide bond reduction.

reaction_mechanism cluster_product Product Protein_SH Protein-SH + HS-Protein Conjugate Protein-S-(C=NH)-PEG-(C=NH)-S-Protein Protein_SH->Conjugate Conjugation PEG_CN N≡C-PEG-C≡N PEG_CN->Conjugate

Caption: Proposed reaction of this compound with two protein thiol groups.

Recommended Reaction Parameters
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations may increase aggregation risk.
Reducing Agent (TCEP) 1 - 10 molar excess over disulfide bondsTCEP is often preferred as it is stable and does not contain thiols itself.
This compound Molar Excess 5 - 20 fold over proteinThis should be optimized for each specific protein.
Reaction pH 6.5 - 7.5The pH should be high enough for the thiols to be sufficiently nucleophilic but not so high as to cause protein instability or reagent hydrolysis.
Reaction Temperature 4 - 25 °CLower temperatures can help to maintain protein stability.
Reaction Time 1 - 4 hoursMonitor the reaction progress by taking time points for analysis.
Quenching Agent N-acetylcysteine or other small molecule thiolAdd in molar excess to react with any remaining this compound.
Detailed Experimental Protocol

1. Materials

  • Protein with at least one disulfide bond

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1 M N-acetylcysteine in water

  • Purification system (e.g., size exclusion or ion-exchange chromatography)

2. Procedure

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

    • If the protein is not in a suitable buffer, perform a buffer exchange into the Reaction Buffer.

  • Disulfide Reduction:

    • Prepare a fresh solution of TCEP in the Reaction Buffer.

    • Add TCEP to the protein solution to a final molar excess of 10-fold over the protein.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • PEG Conjugation:

    • Immediately following the reduction step, dissolve the this compound in the Reaction Buffer.

    • Add the dissolved this compound to the reduced protein solution to achieve a 15-fold molar excess.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20 mM N-acetylcysteine.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess PEG reagent and quenching agent using a suitable chromatography method (e.g., size exclusion chromatography).

  • Analysis:

    • Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight and estimate the conjugation efficiency.

    • Further characterization can be performed using mass spectrometry and HPLC.

Troubleshooting low yield in Bis-Cyano-PEG5 reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Bis-Cyano-PEG5. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the terminal nitrile groups on this compound?

The terminal nitrile (cyano) groups on this compound are most commonly utilized for their ability to be reduced to primary amines (-CH₂NH₂). This conversion is a key step in many bioconjugation and drug delivery applications, as the resulting amine-terminated PEG linker can then be readily conjugated to various biomolecules or surfaces.

Q2: What are the most common causes of low yield in this compound reduction reactions?

Low yields in the reduction of this compound to its corresponding diamine are typically attributed to one or more of the following factors:

  • Incomplete Reaction: The reducing agent may be insufficient in concentration, or the reaction time may be too short.

  • Side Reactions: The formation of secondary and tertiary amines as byproducts is a common issue, particularly in catalytic hydrogenation.[1]

  • Hydrolysis of the Nitrile Group: Under certain conditions, the nitrile group can hydrolyze to form an amide or a carboxylic acid, consuming the starting material.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.

  • Poor Quality Reagents: The purity of the this compound, solvent, and reducing agent is critical for a successful reaction.

Troubleshooting Guide for Low Yield in Nitrile Reduction

Issue 1: The reaction is incomplete, and a significant amount of starting material remains.

This is a common issue that can often be resolved by optimizing the reaction conditions.

Potential Cause Recommended Solution
Insufficient Reducing Agent Increase the molar excess of the reducing agent. For potent reducing agents like Lithium Aluminum Hydride (LiAlH₄), a 2-4 fold molar excess is a good starting point.
Short Reaction Time Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as TLC, HPLC, or NMR spectroscopy.
Low Reaction Temperature Increase the reaction temperature. Many nitrile reductions require elevated temperatures to proceed at a reasonable rate.
Poor Solubility of Reagents Ensure that both the this compound and the reducing agent are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

A typical workflow for troubleshooting an incomplete reaction is illustrated below.

G start Low Yield: Incomplete Reaction sub_cause1 Insufficient Reducing Agent start->sub_cause1 sub_cause2 Short Reaction Time start->sub_cause2 sub_cause3 Low Temperature start->sub_cause3 sub_cause4 Poor Solubility start->sub_cause4 solution1 Increase Molar Excess of Reductant sub_cause1->solution1 solution2 Extend Reaction Time sub_cause2->solution2 solution3 Increase Reaction Temperature sub_cause3->solution3 solution4 Change Solvent System sub_cause4->solution4 end_goal Improved Yield: Complete Reaction solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal

Troubleshooting workflow for incomplete reactions.
Issue 2: The yield of the desired primary amine is low, and analysis indicates the presence of multiple products.

The formation of byproducts is a frequent cause of low yields. Identifying the nature of these byproducts is key to mitigating their formation.

Potential Side Product Cause Recommended Solution
Secondary and Tertiary Amines This is particularly common in catalytic hydrogenation where the newly formed primary amine can react with intermediate imines.[1]Add ammonia or ammonium hydroxide to the reaction mixture. This will compete with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the primary amine.
Amide or Carboxylic Acid Hydrolysis of the nitrile group due to the presence of water, especially under acidic or basic conditions.[2]Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

The signaling pathway below illustrates the competing reactions that can occur during nitrile reduction.

G nitrile This compound (R-C≡N) imine Imine Intermediate (R-CH=NH) nitrile->imine Reduction hydrolysis_product Side Product: Amide/Carboxylic Acid (R-CONH₂ / R-COOH) nitrile->hydrolysis_product Hydrolysis primary_amine Desired Product: Primary Amine (R-CH₂NH₂) imine->primary_amine Reduction secondary_amine Side Product: Secondary Amine ((R-CH₂)₂NH) imine->secondary_amine Reaction with Primary Amine

Competing reaction pathways in nitrile reduction.

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a general procedure for the reduction of this compound to the corresponding diamine using LiAlH₄.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath, nitrogen/argon inlet.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly and cautiously add a 2-4 molar excess of LiAlH₄ to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time (monitor by TLC or HPLC).

  • Cool the reaction mixture back down in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diamine product.

  • Purify the product as necessary (e.g., by column chromatography or precipitation).

Protocol 2: Reduction of this compound via Catalytic Hydrogenation

This protocol provides a general method for the reduction of this compound using catalytic hydrogenation.

Materials:

  • This compound

  • Ethanol or Methanol (anhydrous)

  • Ammonia or Ammonium Hydroxide (optional, to suppress secondary amine formation)

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Dissolve this compound in the chosen alcohol in a high-pressure reaction vessel.

  • If desired, add ammonia or ammonium hydroxide to the solution.

  • Carefully add the catalyst to the reaction mixture under an inert atmosphere.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at the desired temperature for the required reaction time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed.

Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for your specific substrate and scale. Always handle reagents like LiAlH₄ and hydrogen gas with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.

References

Preventing aggregation during Bis-Cyano-PEG5 conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering aggregation issues during Bis-Cyano-PEG5 conjugation to proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation and what is its primary application?

This compound conjugation is a chemical process that involves the covalent attachment of a bifunctional polyethylene glycol (PEG) molecule with five repeating ethylene glycol units and a cyano-activated terminal group to a target molecule, typically a protein or peptide. This process is a form of PEGylation, which is widely used to improve the therapeutic properties of biomolecules. Key benefits of PEGylation include increased solubility, extended in-vivo circulation time, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3][4][5][6][7]

Q2: What are the most common causes of protein aggregation during this compound conjugation?

Protein aggregation during PEGylation can be triggered by several factors, including:

  • High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[8]

  • Inappropriate pH: The reaction pH can affect the surface charge and conformational stability of the protein, making it more prone to aggregation.[8][9]

  • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic regions that can lead to aggregation.[10][11]

  • Mechanical Stress: Vigorous mixing or agitation can cause protein denaturation and aggregation.

  • Suboptimal Buffer Conditions: The composition of the buffer, including ionic strength and the presence of certain salts, can influence protein stability.[8]

  • Heterogeneity of the PEGylation Reaction: The formation of multiple PEGylated species can sometimes lead to products with a higher propensity to aggregate.[12]

Q3: How does the PEG-to-protein ratio influence aggregation?

The ratio of PEG to protein is a critical parameter in the conjugation reaction.[9] An excess of the PEG reagent can lead to the attachment of multiple PEG chains to a single protein molecule. While this can sometimes enhance solubility, it can also lead to cross-linking if a bifunctional PEG is used, resulting in large aggregates. Conversely, an insufficient amount of PEG may leave a significant portion of the protein unmodified and prone to aggregation, especially if the protein is inherently unstable under the reaction conditions.

Q4: Can the choice of reducing agent contribute to aggregation?

In PEGylation chemistries that involve reductive amination (e.g., using PEG-aldehyde), a reducing agent like sodium cyanoborohydride is required.[13][14][15][16][17] While essential for the reaction, the presence of certain contaminants in the reducing agent can potentially inhibit the reaction or have other unintended effects.[17] It is also crucial to use reducing agents that are compatible with the protein's stability; for instance, sodium cyanoborohydride is often preferred over sodium borohydride as it does not reduce disulfide bonds under typical reaction conditions.[17]

Troubleshooting Guide

Problem 1: Visible precipitation or turbidity is observed during the conjugation reaction.

  • Question: What are the immediate steps to take if I see visible aggregates forming?

  • Answer: If you observe precipitation, it is crucial to assess and optimize the reaction conditions. Consider the following adjustments:

    • Lower the Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[8] Try reducing the protein concentration and increasing the reaction volume.

    • Optimize the Reaction pH: The pH of the buffer can significantly impact protein stability.[8][9] Experiment with a range of pH values to find the optimal condition where your protein is most stable.

    • Adjust the Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to enhance protein stability, even if it slows down the reaction rate.[14][15]

    • Gentle Mixing: Avoid vigorous stirring or vortexing. Use gentle end-over-end rotation for mixing.

    • Add Stabilizing Excipients: Consider adding stabilizers such as glycerol, arginine, or non-detergent sulfobetaines to the reaction buffer to improve protein solubility.[8]

Problem 2: Size-exclusion chromatography (SEC) analysis shows a significant high molecular weight peak, indicating soluble aggregates.

  • Question: How can I reduce the formation of soluble aggregates detected by SEC?

  • Answer: The presence of soluble aggregates suggests that while the protein is not precipitating, there are still intermolecular interactions leading to the formation of oligomers. To address this:

    • Optimize the PEG-to-Protein Molar Ratio: A high ratio may lead to over-PEGylation and potential cross-linking. Perform a titration of the PEG reagent to find the lowest effective concentration.[9]

    • Control the Reaction Time: Longer reaction times can sometimes lead to the formation of aggregates. Monitor the reaction over time to determine the optimal duration for sufficient conjugation without excessive aggregation.

    • Buffer Optimization: Screen different buffer systems and ionic strengths to identify conditions that minimize protein-protein interactions.[8]

    • Purification Strategy: Employ purification techniques like ion-exchange chromatography to separate the desired PEGylated monomer from aggregates and unreacted protein.

Problem 3: The final PEGylated product shows poor long-term stability and aggregates upon storage.

  • Question: My conjugated protein looks good initially but aggregates over time. How can I improve its stability?

  • Answer: Long-term stability issues can often be addressed by optimizing the formulation of the final product.

    • Screen Formulation Buffers: After purification, exchange the PEGylated protein into a buffer that is optimal for its long-term stability. This may be different from the conjugation buffer.

    • Use Cryoprotectants: If storing frozen, add cryoprotectants like glycerol (5-20%) or sucrose to prevent aggregation during freeze-thaw cycles.[8]

    • Test Stabilizing Additives: Include excipients in the final formulation that are known to enhance protein stability, such as amino acids (e.g., arginine, glycine) or surfactants (e.g., polysorbate 20/80).

    • Storage Temperature: Store the purified protein at the appropriate temperature, typically -80°C for long-term storage.[8]

Data Presentation

Table 1: Key Parameters for Optimizing this compound Conjugation

ParameterRecommended RangeRationale
pH 6.5 - 8.5Protein stability and reactivity of target functional groups are pH-dependent.[9][14][15]
Temperature 4°C - 25°CLower temperatures generally enhance protein stability, reducing the risk of aggregation.[10][11][14][15]
Protein Concentration 1 - 10 mg/mLLower concentrations can minimize intermolecular interactions that lead to aggregation.[8]
PEG:Protein Molar Ratio 1:1 to 10:1This ratio should be optimized to achieve desired PEGylation efficiency while avoiding over-conjugation and cross-linking.[9]
Reaction Time 1 - 24 hoursThe reaction should be monitored to determine the optimal time for conjugation without significant aggregate formation.
Reducing Agent e.g., Sodium CyanoborohydrideUse a mild reducing agent that is compatible with the protein's structural integrity.[13][14][15][16][17]

Experimental Protocols

Protocol 1: this compound Conjugation with Aggregation Minimization

  • Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Degas the buffer and if necessary for your protein, supplement it with a stabilizing agent like 5% glycerol.

  • Protein Preparation: Dialyze the protein into the reaction buffer to ensure the correct pH and buffer composition. Concentrate or dilute the protein to the desired starting concentration (e.g., 5 mg/mL).

  • Reagent Preparation: Dissolve the this compound reagent in the reaction buffer immediately before use to the desired stock concentration. If a reducing agent is required, prepare a fresh stock solution (e.g., 1 M sodium cyanoborohydride).

  • Conjugation Reaction:

    • Place the protein solution in a reaction vessel with gentle stirring at 4°C.

    • Add the this compound solution dropwise to the protein solution to achieve the target molar ratio.

    • If required, add the reducing agent to the reaction mixture.

    • Allow the reaction to proceed for the desired time (e.g., 12 hours) with gentle mixing.

  • Reaction Quenching: Stop the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 7.5) to consume any unreacted PEG reagent.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and aggregates using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography.

  • Analysis: Analyze the purified product for PEGylation efficiency and aggregation using SDS-PAGE and size-exclusion chromatography (SEC).

Protocol 2: Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate a size-exclusion chromatography system (e.g., Agilent 1050 HPLC) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.9).[18]

  • Sample Preparation:

    • Take an aliquot of the conjugation reaction at a specific time point.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet insoluble aggregates.

    • Filter the supernatant through a 0.2 µm filter before injection to protect the column.

  • SEC Analysis:

    • Inject the prepared sample onto the SEC column.

    • Monitor the elution profile using UV detection at 280 nm.

    • Identify and integrate the peaks corresponding to the high molecular weight aggregates, the desired PEGylated monomer, and the un-conjugated monomer.

  • Data Interpretation: Calculate the percentage of aggregation as the area of the aggregate peak(s) divided by the total area of all protein-related peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Buffer Buffer Preparation Conjugation Initiate Conjugation Buffer->Conjugation Protein Protein Preparation Protein->Conjugation PEG PEG Reagent Preparation PEG->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purification (e.g., SEC) Quench->Purify Analyze Analysis (SDS-PAGE, SEC) Purify->Analyze

Caption: Workflow for this compound conjugation and analysis.

aggregation_factors cluster_factors Influencing Factors cluster_solutions Mitigation Strategies Aggregation Protein Aggregation HighConc High Protein Concentration HighConc->Aggregation WrongPH Suboptimal pH WrongPH->Aggregation HighTemp High Temperature HighTemp->Aggregation MechStress Mechanical Stress MechStress->Aggregation PEG_Ratio PEG:Protein Ratio PEG_Ratio->Aggregation LowConc Decrease Concentration LowConc->HighConc prevents OptPH Optimize pH OptPH->WrongPH prevents LowTemp Lower Temperature LowTemp->HighTemp prevents GentleMix Gentle Mixing GentleMix->MechStress prevents OptRatio Optimize Ratio OptRatio->PEG_Ratio optimizes

Caption: Factors influencing protein aggregation and mitigation strategies.

References

Technical Support Center: Optimizing Bis-Cyano-PEG5 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-Cyano-PEG5 reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH for reactions involving this compound and to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a polyethylene glycol (PEG) derivative with five repeating ethylene glycol units, functionalized with a cyano (nitrile, -C≡N) group at each terminus. These terminal nitrile groups are the primary sites of reactivity. The versatility of the nitrile group allows for several chemical transformations, making this compound a useful crosslinker or precursor in bioconjugation and drug delivery applications.

Q2: What are the main reactions I can perform with a this compound reagent?

A2: The primary reactions involving the nitrile groups of this compound are:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide. This reaction is highly dependent on pH.

  • Reduction: Transformation of the nitrile to a primary amine. This typically requires strong reducing agents.

  • Thiol Addition: In specific contexts, particularly with electron-poor aryl nitriles, addition of thiol-containing molecules is possible.

Q3: Why is pH optimization critical for my this compound reaction?

A3: pH is a critical parameter that dictates the outcome and efficiency of reactions with this compound. For instance, in hydrolysis, the pH will determine the rate of reaction and whether the final product is a carboxylic acid or an amide[1][2][3][4][5][6]. For reactions involving nucleophilic attack on the nitrile carbon, the pH will affect the protonation state of the incoming nucleophile (e.g., a thiol) and the stability of intermediates.

Q4: What is the expected stability of the cyano group on my PEG reagent at different pH values?

A4: The nitrile group is relatively stable at neutral pH. However, under strongly acidic or basic conditions, it can undergo hydrolysis[1][2][3][4][5][6]. The rate of hydrolysis is generally slow at room temperature but is accelerated by heat. For long-term storage of this compound, it is advisable to maintain a neutral pH and low temperature.

Troubleshooting Guides

Issue 1: Low Yield of Carboxylic Acid from Nitrile Hydrolysis
Possible Cause Suggested Solution
Suboptimal pH The rate of hydrolysis is highly pH-dependent. For acidic hydrolysis, a strong acid (e.g., HCl, H₂SO₄) is required. For basic hydrolysis, a strong base (e.g., NaOH, KOH) is necessary. Ensure your reaction pH is either strongly acidic (pH < 2) or strongly basic (pH > 12).
Insufficient Reaction Time or Temperature Nitrile hydrolysis can be slow, especially at room temperature. Consider increasing the reaction temperature (e.g., to 50-80 °C) and extending the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC or IR spectroscopy.
Incomplete Hydrolysis to Amide Intermediate Under milder conditions, hydrolysis may stop at the amide intermediate. To drive the reaction to the carboxylic acid, harsher conditions (stronger acid/base, higher temperature, longer time) are needed[2][3].
Precipitation of the Reagent Ensure that the this compound and all reactants are fully solubilized in the chosen reaction buffer. If precipitation occurs, consider adding a co-solvent.
Issue 2: Inefficient Reduction of Nitrile to Amine
Possible Cause Suggested Solution
Inappropriate Reducing Agent The reduction of nitriles to primary amines requires a strong reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough. Use a more potent reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate aprotic solvent (e.g., THF, diethyl ether)[7][8][9][10].
Improper Quenching/Workup The workup step after reduction is crucial for protonating the resulting amine. An acidic workup is often required. The pH of this step should be carefully controlled to ensure the amine is in the desired protonation state without degrading other functional groups.
Presence of Water During Reduction Strong reducing agents like LiAlH₄ react violently with water. Ensure all your glassware and solvents are anhydrous.
Side Reactions Depending on the reaction conditions, side reactions may occur. Analyze your product mixture to identify any byproducts and adjust your reaction conditions accordingly.

Quantitative Data Summary

The following table summarizes the general pH conditions for the two primary reactions of this compound. Optimal conditions for specific applications should be determined empirically.

ReactionpH RangeTemperatureTypical ReagentsPrimary Product
Acidic Hydrolysis < 250 - 100 °CH₂O, H₃O⁺ (e.g., HCl, H₂SO₄)Carboxylic Acid
Basic Hydrolysis > 1250 - 100 °CH₂O, OH⁻ (e.g., NaOH, KOH)Carboxylate Salt
Reduction N/A (Aprotic)0 °C to RT1. LiAlH₄ in THF/ether 2. H₃O⁺ workupPrimary Amine

Experimental Protocols

Protocol: pH Optimization for Hydrolysis of this compound to Bis-Carboxy-PEG5

This protocol describes a general procedure for determining the optimal pH for the hydrolysis of the terminal nitrile groups of this compound to carboxylic acids.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • Deionized water

  • pH meter

  • Reaction vials

  • Heating block or water bath

  • HPLC system for analysis

Procedure:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Set up Reactions: In separate reaction vials, dilute the this compound stock solution to a final concentration of 1 mg/mL using different buffers or by adjusting the pH with 1 M HCl or 1 M NaOH to achieve a range of pH values (e.g., pH 1, 2, 6, 8, 12, 13).

  • Incubation: Place the reaction vials in a heating block set to 60 °C.

  • Time Points: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each reaction vial.

  • Quenching: Quench the reaction by neutralizing the aliquot with an appropriate amount of acid or base.

  • Analysis: Analyze the samples by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the product. The retention times of the cyano, amide (intermediate), and carboxylic acid forms of the PEG will be different.

  • Data Analysis: Plot the percentage of conversion to the carboxylic acid as a function of pH and time to determine the optimal reaction conditions.

Visualizations

Hydrolysis_Pathway pH-Dependent Hydrolysis of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions start This compound (R-C≡N) amide Amide Intermediate (R-CONH₂) start->amide H₂O, H⁺ or OH⁻ (Mild Conditions) acid Carboxylic Acid (R-COOH) amide->acid H₂O, H⁺ (Strong Acid, Heat) carboxylate Carboxylate (R-COO⁻) amide->carboxylate H₂O, OH⁻ (Strong Base, Heat)

Caption: pH-dependent hydrolysis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield start Low Yield Observed check_ph Is the pH optimal for the reaction? (Strongly acidic/basic for hydrolysis) start->check_ph adjust_ph Adjust pH to < 2 or > 12 for hydrolysis check_ph->adjust_ph No check_temp_time Are temperature and time sufficient? check_ph->check_temp_time Yes success Improved Yield adjust_ph->success increase_temp_time Increase temperature and/or reaction time check_temp_time->increase_temp_time No check_reagents Is the correct reducing agent used? (for reduction) check_temp_time->check_reagents Yes increase_temp_time->success use_strong_reducer Use LiAlH₄ for nitrile reduction check_reagents->use_strong_reducer No check_reagents->success Yes use_strong_reducer->success

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

References

Technical Support Center: Purification of Bis-Cyano-PEG5 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Bis-Cyano-PEG5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction mixture?

A1: Typical impurities include unreacted this compound linker, excess unconjugated starting material (e.g., peptides, small molecules), hydrolyzed PEG linker (where one or both cyano groups are converted to carboxylic acids or amides), and potentially aggregated conjugates. The presence and proportion of these impurities will depend on the specific reaction conditions.

Q2: Which chromatographic technique is best suited for purifying my this compound conjugate?

A2: The optimal technique depends on the properties of your conjugate and the impurities you need to remove.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for purifying small molecule-PEG conjugates due to its high resolution. It separates molecules based on hydrophobicity.

  • Size Exclusion Chromatography (SEC) is effective for removing small molecule impurities (like unreacted starting materials) from larger conjugates or for separating aggregates from the desired product based on molecular size.

  • Ion Exchange Chromatography (IEX) can be used if your conjugate or impurities carry a net charge, allowing for separation based on charge differences.

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC, which can be beneficial for sensitive biomolecules.

Q3: How can I monitor the purity of my this compound conjugate during purification?

A3: Purity is typically monitored using analytical HPLC (RP-HPLC or SEC) coupled with a suitable detector, such as a UV-Vis spectrophotometer (if your conjugate has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). Analytical fractions can be collected and analyzed to track the separation of the desired product from impurities.

Troubleshooting Guides

Reverse Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase.Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to improve peak shape. Consider a different stationary phase (e.g., C8 instead of C18).
Column overload.Reduce the amount of sample loaded onto the column.
Inappropriate mobile phase.Optimize the gradient elution profile. A shallower gradient can improve resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Poor Resolution Between Conjugate and Impurities Suboptimal gradient.Decrease the gradient slope to enhance separation.
Incorrect stationary phase.Try a column with a different pore size or carbon load. For PEG compounds, C4 or C8 columns can sometimes provide better separation than C18.
Mobile phase pH is not optimal.Adjust the pH of the aqueous mobile phase to alter the ionization state of the analyte and impurities, which can affect retention and selectivity.
No Elution of the Conjugate Conjugate is too hydrophobic and irreversibly bound.Increase the percentage of the organic solvent in the mobile phase. Use a stronger organic solvent like isopropanol.
Clogged column frit.Filter the sample before injection. Back-flush the column according to the manufacturer's instructions.
Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Co-elution of Product and High Molecular Weight Impurities (Aggregates) Poor resolution of the column in the high molecular weight range.Use a column with a larger pore size or a longer column length to improve separation of large molecules.
Sample aggregation on the column.Modify the mobile phase by adding salts (e.g., 150 mM NaCl) or changing the pH to minimize non-specific interactions.
Unexpected Early Elution of the Conjugate The hydrodynamic volume of the PEGylated conjugate is larger than expected.This is a known characteristic of PEGylated molecules. Ensure your column is calibrated with appropriate PEG standards for accurate molecular weight estimation.
Channeling in the column bed.Repack or replace the column.
Broad Peaks Slow mass transfer.Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
Excessive extra-column volume.Minimize the length and diameter of tubing connecting the injector, column, and detector.

Experimental Protocols

Protocol 1: Reverse Phase HPLC (RP-HPLC) Purification of a Small Molecule this compound Conjugate
  • Column Selection: C18 or C8 analytical or semi-preparative column (e.g., 4.6 mm or 10 mm ID x 250 mm length, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Flow Rate: 1 mL/min for analytical, adjust for semi-preparative based on column ID.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection: UV detection at a wavelength appropriate for the conjugated molecule (e.g., 220 nm for peptide bonds, or a specific wavelength for a chromophore).

  • Fraction Collection: Collect fractions corresponding to the desired product peak and analyze their purity by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Unreacted Small Molecules
  • Column Selection: A gel filtration column with a fractionation range appropriate for the size of the this compound conjugate (e.g., Superdex™ 75, Sephacryl™ S-100 HR).

  • Mobile Phase Preparation: Phosphate-buffered saline (PBS) pH 7.4 or another buffer system that ensures the stability and solubility of the conjugate.

  • Isocratic Elution:

    • Flow Rate: Typically 0.5 - 1 mL/min.

    • Run Time: At least one column volume.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase. Centrifuge to remove any particulates.

  • Detection: UV detection at a relevant wavelength.

  • Fraction Collection: The conjugate is expected to elute in the earlier fractions, while smaller, unreacted molecules will elute later. Collect fractions and analyze for purity.

Visualizations

Purification_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification Strategy cluster_final Final Product Crude Mixture Crude Mixture Purification_Method Primary Purification (e.g., RP-HPLC or SEC) Crude Mixture->Purification_Method Fraction_Analysis Analyze Fractions (Analytical HPLC/MS) Purification_Method->Fraction_Analysis Fraction_Analysis->Purification_Method If Impure (Re-purify) Pooling Pool Pure Fractions Fraction_Analysis->Pooling If Pure Pure_Conjugate Pure_Conjugate Pooling->Pure_Conjugate

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Logic Start Poor Purification Result Problem_ID Identify Problem (e.g., Broad Peaks, Poor Resolution) Start->Problem_ID Cause_Analysis Analyze Potential Causes (e.g., Column Overload, Wrong Mobile Phase) Problem_ID->Cause_Analysis Solution_Imp Implement Solution (e.g., Reduce Sample Load, Optimize Gradient) Cause_Analysis->Solution_Imp Re_evaluate Problem Resolved? Solution_Imp->Re_evaluate End Successful Purification Re_evaluate->End Yes Iterate Try Another Solution Re_evaluate->Iterate No Iterate->Cause_Analysis

Caption: A logical approach to troubleshooting purification issues.

Dealing with Bis-Cyano-PEG5 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-Cyano-PEG5. The information is presented in a question-and-answer format to address specific issues related to the stability of this reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinking agent. It consists of a polyethylene glycol (PEG) spacer with five ethylene glycol units, capped at both ends with cyanomethyl ester functional groups. Its primary application is in bioconjugation, specifically for covalently linking molecules that contain primary amine groups, such as proteins, peptides, and other biomolecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Q2: What are the likely causes of this compound instability in solution?

The primary cause of this compound instability in aqueous solutions is the hydrolysis of its cyanomethyl ester functional groups. These esters are susceptible to reaction with water, which leads to the cleavage of the ester bond and the formation of a carboxylic acid and cyanomethanol. This hydrolysis reaction is a competing process to the desired conjugation reaction with amine-containing molecules and is highly dependent on the pH of the solution.

Q3: How does pH affect the stability of this compound in solution?

The rate of hydrolysis of the cyanomethyl esters in this compound is significantly influenced by pH. Generally, the rate of hydrolysis increases with increasing pH.

  • Acidic pH (below 7): Hydrolysis is relatively slow.

  • Neutral to Basic pH (7 and above): Hydrolysis becomes progressively faster.

For efficient conjugation to primary amines, a pH range of 7.0-8.5 is typically recommended. However, this is a compromise, as the rate of hydrolysis also increases in this range.

Q4: How does the stability of this compound compare to NHS-ester PEG reagents?

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency with my protein/peptide.

Possible Cause Recommended Solution
Degradation of this compound due to improper storage. Store this compound at -20°C or lower in a desiccated, inert atmosphere (e.g., argon or nitrogen). Allow the reagent to warm to room temperature before opening to prevent condensation of moisture.
Hydrolysis of this compound in solution before or during the conjugation reaction. Prepare the this compound solution immediately before use. Avoid pre-incubating the reagent in aqueous buffers for extended periods. If possible, perform a quick buffer exchange for your biomolecule into the reaction buffer just before adding the PEG reagent.
Suboptimal reaction buffer pH. Ensure the reaction buffer pH is within the optimal range for amine conjugation (typically pH 7.0-8.5). Be aware that higher pH increases the rate of hydrolysis. A compromise may be necessary. Consider running small-scale pilot reactions at different pH values (e.g., 7.2, 7.5, 8.0) to find the best balance between conjugation and hydrolysis for your specific system.
Presence of primary amines in the reaction buffer. Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the this compound. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.
Insufficient molar excess of this compound. Increase the molar excess of this compound relative to the amine-containing molecule. A 10 to 50-fold molar excess is a common starting point.

Problem 2: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variability in the age or quality of the this compound reagent. Use a fresh vial of the reagent or a new stock solution for each experiment, if possible. If using a stock solution in an organic solvent like DMSO or DMF, ensure it is stored properly at low temperature and protected from moisture.
Inconsistent timing of reagent addition and reaction quenching. Standardize your experimental protocol with precise timing for each step, from reagent dissolution to the quenching of the reaction.
Fluctuations in reaction temperature. Perform the conjugation reaction at a consistent and controlled temperature. While room temperature is often convenient, performing the reaction at 4°C can slow down the rate of hydrolysis, potentially improving the yield of the desired conjugate.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution should be prepared fresh.

  • Biomolecule Preparation:

    • Dissolve the amine-containing protein or peptide in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein/peptide solution.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl or glycine) to stop the reaction by consuming any unreacted this compound.

  • Purification:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Reagent_Prep Prepare fresh this compound stock solution in DMSO/DMF Conjugation Add this compound to biomolecule solution. Incubate (e.g., 1 hr at RT) Reagent_Prep->Conjugation Biomolecule_Prep Prepare protein/peptide in amine-free buffer (pH 7.5) Biomolecule_Prep->Conjugation Quench Quench reaction with Tris or Glycine buffer Conjugation->Quench Purification Purify conjugate (SEC, Dialysis, or TFF) Quench->Purification

Caption: Experimental workflow for a typical bioconjugation reaction using this compound.

troubleshooting_logic Start Low Conjugation Efficiency? Check_Storage Was reagent stored at -20°C in a dry, inert atmosphere? Start->Check_Storage Yes Check_Prep Was the stock solution prepared immediately before use? Check_Storage->Check_Prep Yes Solution_Storage Improve storage conditions. Check_Storage->Solution_Storage No Check_Buffer Is the reaction buffer amine-free and at pH 7.0-8.5? Check_Prep->Check_Buffer Yes Solution_Prep Prepare fresh solutions. Check_Prep->Solution_Prep No Check_Excess Was a sufficient molar excess of PEG reagent used? Check_Buffer->Check_Excess Yes Solution_Buffer Optimize buffer composition and pH. Check_Buffer->Solution_Buffer No Solution_Excess Increase molar excess. Check_Excess->Solution_Excess No Success Conjugation Successful Check_Excess->Success Yes

Caption: A logical troubleshooting guide for low conjugation efficiency with this compound.

degradation_pathway Bis_Cyano_PEG5 This compound R-O-C(=O)-CH₂-CN Hydrolysis {Hydrolysis | + H₂O} Bis_Cyano_PEG5->Hydrolysis Products Degradation Products R-O-C(=O)-OH Carboxylic Acid HO-CH₂-CN Cyanomethanol Hydrolysis->Products

Caption: The hydrolysis pathway of the cyanomethyl ester group in this compound.

References

Technical Support Center: Purification of PEGylated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Bis-Cyano-PEG5 from their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it need to be removed?

A1: this compound is a polyethylene glycol (PEG)ylation reagent. Based on common chemical nomenclature in this field, it is often a homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends of a five-unit PEG chain. These NHS esters react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1][2] It is crucial to remove any unreacted this compound from the sample to ensure that the final product is pure and that the unreacted PEG does not interfere with downstream applications or analyses.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing small, unreacted PEG reagents like this compound are size-based separation techniques. These include:

  • Dialysis: A technique that separates molecules based on size through a semi-permeable membrane.

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.[3]

  • Ultrafiltration/Diafiltration: A pressure-driven membrane filtration process that separates molecules based on size.

Q3: How do I stop the PEGylation reaction before purification?

A3: Since this compound is presumed to be a Bis-NHS ester, the reaction can be quenched by adding a reagent with a primary amine. Common quenching agents include Tris buffer, glycine, or ethanolamine. These molecules will react with the remaining active NHS esters on the PEG, rendering them inert.

Q4: Which purification method is best for my sample?

A4: The choice of purification method depends on factors such as your sample volume, the size of your target molecule, and the required purity. The table below provides a comparison to help you decide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of my PEGylated product after purification. - Product loss during dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, or the membrane may be damaged.- Product adsorption to the SEC column: Your protein may be interacting with the stationary phase of the column.- Precipitation of the product: The buffer conditions may not be optimal, leading to aggregation and loss of your PEGylated molecule.- Dialysis: Use a dialysis membrane with an MWCO that is significantly smaller than your product but large enough to allow the unreacted PEG to pass through (see data table below). Ensure the membrane is intact before use.- SEC: Add modifiers to your mobile phase, such as arginine or a non-ionic surfactant, to reduce non-specific binding.[3] Consider a different SEC column with a different base matrix.- Precipitation: Optimize the buffer pH and ionic strength to maintain the solubility of your PEGylated product.
Unreacted this compound is still present in my sample after purification. - Inefficient dialysis: The dialysis time may be too short, or the volume of the dialysis buffer may be insufficient.- Poor resolution in SEC: The column length or pore size may not be optimal for separating your product from the small unreacted PEG.- Incomplete quenching of the reaction: The quenching reagent may not have been added in sufficient excess or for a long enough time.- Dialysis: Increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer (at least 100 times the sample volume).- SEC: Use a longer column or a column with a smaller pore size to improve the resolution between your large product and the small unreacted PEG.[4][5] Optimize the flow rate; a slower flow rate often improves resolution.[3]- Quenching: Ensure the quenching reagent is added in at least a 10-fold molar excess to the unreacted PEG and allow it to react for at least one hour.
My PEGylated product appears aggregated after purification. - Harsh purification conditions: High pressure during SEC or inappropriate buffer conditions can induce aggregation.- Instability of the PEGylated molecule: The PEGylation may have altered the stability of your molecule.- SEC: Reduce the flow rate to lower the pressure. Ensure the mobile phase is optimized for the stability of your product.- General: Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. Screen different buffer conditions (pH, ionic strength) for optimal stability.

Data Presentation: Purification Method Comparison

ParameterDialysisSize Exclusion Chromatography (SEC)
Principle Diffusion across a semi-permeable membrane based on a concentration gradient.Separation based on hydrodynamic volume as molecules pass through a porous stationary phase.[3]
Recommended MWCO/Pore Size For removing this compound (MW: ~532.5 g/mol ), a 1-2 kDa MWCO membrane is recommended to ensure retention of larger protein/peptide products.A column with a small pore size is ideal to maximize the separation between a large product and the small unreacted PEG.[4][5]
Sample Volume Can accommodate a wide range of volumes, from microliters to liters.Typically used for smaller sample volumes (microliters to milliliters) for analytical scale, but can be scaled up for preparative purification.
Speed Slow; typically requires several hours to overnight with multiple buffer changes.Fast; a single run can be completed in minutes to a few hours.[6]
Resolution Lower resolution; separates molecules into two groups (those that pass through the membrane and those that don't).High resolution; can separate molecules of different sizes into distinct peaks.[4]
Dilution of Sample Sample volume may increase slightly due to osmotic effects.The sample is diluted as it passes through the column.[6]

Experimental Protocols

Detailed Methodology for Size Exclusion Chromatography (SEC)

This protocol provides a general framework for removing unreacted this compound from a PEGylated protein sample. The specific column and running conditions should be optimized for your particular product.

1. Materials:

  • Size Exclusion Chromatography system (e.g., FPLC or HPLC)

  • SEC column suitable for separating small molecules from larger proteins (e.g., a column with a fractionation range appropriate for separating >10 kDa from <1 kDa)

  • Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenched PEGylation reaction mixture

  • 0.22 µm syringe filters

2. Procedure:

  • System Preparation: Equilibrate the SEC system and the column with the mobile phase buffer until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.

  • Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase buffer at a constant flow rate. The larger PEGylated protein will travel through the column more quickly and elute first, while the smaller, unreacted this compound will enter the pores of the stationary phase and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The elution can be monitored by UV absorbance at 280 nm for proteins.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified PEGylated product, free of unreacted PEG.

  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using a suitable method like ultrafiltration.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Troubleshooting Start Sample with unreacted This compound Quench Quench Reaction (e.g., Tris, Glycine) Start->Quench Purify Select Purification Method (SEC or Dialysis) Quench->Purify Analyze Analyze Purity (e.g., SDS-PAGE, MS) Purify->Analyze Pure Pure Product Analyze->Pure Purity OK Impure Impure Product Analyze->Impure Purity Not OK Troubleshoot Troubleshoot (See Guide) Impure->Troubleshoot Troubleshoot->Purify

Caption: Troubleshooting workflow for removing unreacted this compound.

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_post Post-Run Equilibrate Equilibrate SEC Column with Mobile Phase Inject Inject Sample onto Column Equilibrate->Inject Prepare_Sample Filter Quenched Reaction Mixture Prepare_Sample->Inject Elute Isocratic Elution with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., SDS-PAGE) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate Pooled Fractions (Optional) Pool->Concentrate Final_Product Purified Product Concentrate->Final_Product

Caption: Experimental workflow for purification using Size Exclusion Chromatography.

References

Validation & Comparative

A Comparative Guide to Protein Labeling: Bis-Cyano-PEG5 vs. NHS-ester PEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two polyethylene glycol (PEG) reagents for protein labeling: the widely-used NHS-ester PEG and the less common Bis-Cyano-PEG5. While extensive data is available for NHS-ester PEG, information on this compound is not prevalent in publicly accessible literature, suggesting it may be a niche or proprietary reagent. This comparison is therefore based on the well-documented chemistry of NHS-esters and the plausible reactivity of cyano groups for protein modification.

Executive Summary

NHS-ester PEG reagents are a mainstay for protein labeling, valued for their high reactivity with primary amines under physiological conditions, forming stable amide bonds. This method is efficient, well-characterized, and generally preserves protein activity. In contrast, a hypothetical this compound, likely a homobifunctional reagent with terminal nitrile groups, would involve a less common and potentially more complex conjugation chemistry. The reactivity of nitriles with proteins is significantly lower than that of NHS esters and may require harsher reaction conditions or specific catalysts, which could impact protein integrity.

Quantitative Data Comparison

FeatureNHS-ester PEGBis-Cyano-PEG (Hypothetical)
Target Functional Group Primary amines (-NH2) on lysine residues and the N-terminus.Potentially primary amines (-NH2) or other nucleophiles.
Reaction pH 7.0 - 9.0 (optimal ~8.5)[1]Likely requires more extreme pH or catalysts.
Reaction Time 30 minutes to a few hours at room temperature or 4°C.[2]Expected to be significantly longer.
Bond Formed Stable amide bond.[1][3]Varies depending on the reaction pathway; potentially less stable than an amide bond.
Labeling Efficiency High, but can be influenced by pH, buffer composition, and protein structure.Expected to be lower than NHS-ester PEG under comparable conditions.
Specificity Primarily targets accessible primary amines. Side reactions with other nucleophiles like tyrosine and serine have been reported but are less common.[4]Potentially lower specificity, with a higher risk of side reactions.
Effect on Protein Activity Generally well-preserved, especially with site-specific labeling.Higher potential for negative impact due to harsher reaction conditions.
Stability of Conjugate High, due to the stability of the amide bond.[5]Dependent on the linkage formed; likely less stable than an amide bond.

Reaction Mechanisms

NHS-ester PEG Labeling

NHS-ester PEGs react with primary amines on proteins through nucleophilic acyl substitution. The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][6]

NHS_Ester_Reaction Protein_NH2 Protein-NH₂ Conjugate Protein-NH-CO-PEG Protein_NH2->Conjugate + NHS_PEG PEG-O-CO-NHS NHS_PEG->Conjugate NHS NHS NHS_PEG->NHS -

NHS-ester PEG reaction with a primary amine on a protein.
Hypothetical Bis-Cyano-PEG Labeling

The reaction of a nitrile (cyano) group with a protein is less direct. One possibility is the reaction with primary amines to form an amidine linkage. This reaction typically requires activation of the nitrile or harsher conditions, such as high temperatures or the presence of specific catalysts.

Cyano_Reaction Protein_NH2 Protein-NH₂ Amidine_Conjugate Protein-NH-C(=NH)-PEG Protein_NH2->Amidine_Conjugate + Cyano_PEG PEG-C≡N Cyano_PEG->Amidine_Conjugate

Hypothetical reaction of a cyano-PEG with a protein amine.

Experimental Protocols

General Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with a PEG reagent, followed by purification and analysis.

Experimental_Workflow Start Start: Prepare Protein and Reagent Solutions Reaction Incubate Protein and PEG Reagent Start->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purification Purify Labeled Protein (e.g., SEC, Dialysis) Quench->Purification Analysis Analyze Labeled Protein (e.g., SDS-PAGE, MS) Purification->Analysis End End: Labeled Protein Ready for Use Analysis->End

A general workflow for protein PEGylation.
Detailed Protocol for NHS-ester PEG Labeling

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG reagent

  • Anhydrous DMSO or DMF to dissolve the PEG reagent

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0. Buffers containing primary amines, such as Tris, will compete with the reaction and should be avoided.[1]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: (Optional) Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any excess NHS-ester PEG.

  • Purification: Remove excess unreacted PEG and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis: Confirm the extent of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.

Hypothetical Protocol for this compound Labeling

Note: This is a hypothetical protocol as the specific reactivity of "this compound" is not well-documented. This procedure assumes a reaction with primary amines and may require significant optimization.

Materials:

  • Protein of interest in a suitable buffer

  • This compound reagent

  • Anhydrous organic solvent (e.g., DMSO, DMF)

  • Potentially a catalyst or activating agent

  • Purification and analysis equipment as for NHS-ester PEG labeling

Procedure:

  • Reagent and Protein Preparation: Prepare stock solutions of the this compound reagent and the protein. Buffer selection will be critical and may require screening of different pH values and compositions.

  • Reaction Setup: Combine the protein and this compound in a reaction vessel. A higher molar excess of the PEG reagent may be required compared to NHS-ester PEGylation due to expected lower reactivity.

  • Reaction Conditions: Incubation may require elevated temperatures and longer reaction times. The use of a catalyst, if one is identified for this specific chemistry, would be introduced at this stage.

  • Purification and Analysis: Follow similar purification and analysis steps as for NHS-ester PEG labeling to isolate the labeled protein and determine the degree of conjugation.

Conclusion

For most protein labeling applications, NHS-ester PEG is the recommended choice due to its well-understood chemistry, high efficiency, and the stability of the resulting conjugate. The reaction proceeds under mild conditions that are generally compatible with maintaining protein structure and function.

This compound , based on the presumed reactivity of nitrile groups, would likely be a more challenging reagent to use. Its application would require significant process development to optimize reaction conditions and may be reserved for specific scenarios where targeting primary amines is not desirable or feasible, and where the potential for harsher reaction conditions is acceptable. Researchers considering a cyano-based PEGylation reagent should be prepared for extensive optimization and characterization of the resulting conjugate.

References

A Comparative Guide to Bifunctional PEG Linkers: A Focus on Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is critical in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), protein-protein conjugates, and functionalized nanoparticles. The linker's chemical properties dictate the efficiency of the conjugation reaction, the stability of the resulting bond, and the overall performance of the final product. This guide provides a comparative overview of Bis-Cyano-PEG5 and other commonly used bifunctional PEG linkers, with a focus on their reaction mechanisms and key characteristics.

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to bridge two molecules. Their hydrophilic and flexible nature can improve the solubility and stability of the resulting conjugate while minimizing steric hindrance. Bifunctional PEGs possess reactive groups at both ends of the PEG chain, enabling the crosslinking of two different molecules. The choice of the reactive end groups is paramount and depends on the available functional groups on the molecules to be conjugated.

This guide focuses on the comparison of three classes of amine-reactive bifunctional PEG linkers, using a PEG5 spacer as a representative length:

  • This compound: A linker featuring cyanate ester groups at both ends.

  • Bis-NHS-PEG5: A widely used linker with N-hydroxysuccinimide ester groups.

  • Bis-Maleimide-PEG5: A thiol-reactive linker included for comparison of its distinct reactivity profile.

Comparison of Key Performance Characteristics

While direct, side-by-side experimental data for this compound is limited in publicly available literature, a comparison can be drawn based on the known reactivity of the respective functional groups. The following table summarizes the key characteristics of these linkers.

FeatureThis compoundBis-NHS-PEG5Bis-Maleimide-PEG5
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)Thiols/Sulfhydryls (-SH)
Resulting Linkage IsoureaAmideThioether
Optimal Reaction pH Neutral to slightly basic (pH 7-8.5)Slightly basic (pH 7.2-8.5)Neutral (pH 6.5-7.5)
Reaction Byproduct None (ring-opening reaction)N-hydroxysuccinimide (NHS)None (Michael addition)
Linkage Stability Generally considered stableHighly stableHighly stable
Potential Side Reactions Hydrolysis of the cyanate esterHydrolysis of the NHS ester, reaction with other nucleophiles (e.g., thiols, hydroxyls) at high pHReaction with other nucleophiles at high pH, hydrolysis of the maleimide ring

Reaction Chemistry and Signaling Pathways

The fundamental difference between these linkers lies in their reaction chemistry with target biomolecules, typically proteins.

Amine-Reactive Linkers: this compound vs. Bis-NHS-PEG5

Both this compound and Bis-NHS-PEG5 target primary amines, which are abundantly available on the surface of proteins, primarily on lysine residues and the N-terminus.

  • This compound reacts with primary amines via a nucleophilic attack on the cyanate ester, leading to the formation of a stable isourea bond . This reaction is efficient at physiological to slightly basic pH. A key advantage of this chemistry is the absence of a leaving group, which can simplify purification.

  • Bis-NHS-PEG5 is a more traditional amine-reactive linker. The primary amine attacks the activated ester, displacing the N-hydroxysuccinimide (NHS) leaving group to form a very stable amide bond . This reaction is also most efficient at a slightly basic pH. A potential drawback is the hydrolysis of the NHS ester in aqueous solutions, which competes with the desired conjugation reaction.

The following diagram illustrates the general workflow for protein-protein conjugation using these bifunctional linkers.

G cluster_0 Protein A Preparation cluster_1 Protein B Preparation cluster_2 Conjugation Reaction cluster_3 Purification & Analysis A Protein A in Buffer Mix Reaction Mixture (Protein A + Protein B + Linker) A->Mix B Protein B in Buffer B->Mix Linker Bifunctional PEG Linker (e.g., this compound) Linker->Mix Incubate Incubation (Controlled Time & Temperature) Mix->Incubate Purify Purification (e.g., SEC, IEX) Incubate->Purify Analyze Analysis (e.g., SDS-PAGE, Mass Spec) Purify->Analyze Conjugate Purified A-PEG-B Conjugate Purify->Conjugate

Caption: General workflow for protein-protein conjugation.

Thiol-Reactive Linker: Bis-Maleimide-PEG5

For comparison, Bis-Maleimide-PEG5 offers a more specific conjugation strategy by targeting thiol (sulfhydryl) groups found in cysteine residues.

  • The maleimide group reacts with thiols via a Michael addition reaction to form a stable thioether bond . This reaction is highly specific and efficient at a near-neutral pH. This specificity is advantageous for site-specific conjugation, as the number and location of cysteine residues in a protein are often more defined than those of lysine.

The logical relationship for choosing a linker based on the available functional groups is depicted below.

G Start Biomolecule Functional Groups Amine Primary Amines Available (Lysine, N-terminus) Start->Amine Thiol Thiols Available (Cysteine) Start->Thiol Cyanate Use Bis-Cyano Linker Amine->Cyanate NHS Use Bis-NHS Linker Amine->NHS Maleimide Use Bis-Maleimide Linker Thiol->Maleimide

Caption: Linker selection based on functional groups.

Experimental Protocols

Detailed, optimized protocols for this compound are not widely published. However, a general protocol for amine-reactive conjugation can be adapted. It is crucial to perform small-scale optimization experiments to determine the ideal linker-to-protein ratio, reaction time, and buffer conditions for each specific application.

General Protocol for Protein-Protein Conjugation with Amine-Reactive Linkers
  • Buffer Preparation: Prepare a conjugation buffer with a pH in the range of 7.2-8.5 (e.g., phosphate-buffered saline, PBS, or borate buffer). Ensure the buffer is free of primary amines (e.g., Tris).

  • Protein Preparation: Dissolve the proteins to be conjugated in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the bifunctional PEG linker in a compatible anhydrous solvent (e.g., DMSO or DMF) to a high concentration.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the protein mixture. The optimal molar ratio of linker to protein should be determined empirically but often ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted linker.

  • Purification: Remove excess linker and unreacted proteins from the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Analyze the purified conjugate by SDS-PAGE to visualize the formation of the higher molecular weight conjugate, and by mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

Conclusion

The selection of a bifunctional PEG linker is a critical step in the design of bioconjugates. While Bis-NHS-PEG5 is a well-established and reliable choice for targeting primary amines, this compound presents a potentially advantageous alternative due to its lack of a reaction byproduct. However, the limited availability of comparative performance data for this compound necessitates careful in-house evaluation and optimization for any new application. For applications requiring high specificity, thiol-reactive linkers like Bis-Maleimide-PEG5 remain the gold standard for site-specific conjugation to cysteine residues. As with any bioconjugation strategy, empirical testing and thorough analytical characterization are essential to ensure the desired outcome and performance of the final conjugate.

Unveiling the Potential of Bis-Cyano-PEG5 in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking advanced bioconjugation strategies, the landscape of crosslinking reagents is constantly evolving. Among the myriad of options, Bis-Cyano-PEG5 emerges as a noteworthy, albeit less conventional, player. This guide provides a comprehensive comparison of this compound with established alternatives, supported by available experimental insights and detailed methodologies to empower your research and development endeavors.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a five-unit polyethylene glycol (PEG) spacer flanked by terminal cyano (nitrile) groups. Its chemical structure, N#CCCOCCOCCOCCOCCOCCC#N, offers a defined-length, hydrophilic spacer that can reduce aggregation and improve the solubility of the resulting conjugate. While less prevalent than workhorse reagents like NHS esters or maleimides, the terminal cyano groups present a unique reactivity profile for bioconjugation.

The Mechanism of Cyano-Based Bioconjugation

The primary mode of bioconjugation for cyano-terminated linkers involves their reaction with thiol groups, particularly the 1,2-aminothiol functionality found in N-terminal cysteine residues. This reaction, often termed Nitrile-Aminothiol Conjugation (NATC), proceeds through the formation of a stable thiazolidine linkage. Additionally, recent studies have highlighted the potential for electron-poor aryl nitriles to react with bis-thiols, such as those generated from the reduction of disulfide bonds in antibodies, to form stable amino dithioacetal (ADTA) adducts.

It is important to note that the existing literature predominantly focuses on the reactivity of more electrophilic aryl nitriles. The aliphatic nitrile groups of this compound are expected to be less reactive, likely requiring specific reaction conditions or catalysts to achieve efficient conjugation.

Comparison with Alternative Crosslinkers

To understand the potential advantages of this compound, a comparison with commonly used crosslinkers is essential. The following table summarizes key performance metrics. Due to the limited direct experimental data for this compound, some of its characteristics are inferred from the known reactivity of nitrile groups in bioconjugation.

FeatureThis compound (Projected)NHS Ester-PEGMaleimide-PEG
Target Functional Group Thiols (esp. 1,2-aminothiols)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction pH Neutral to slightly basic7.0 - 8.56.5 - 7.5
Linkage Stability Stable Thiazolidine/ADTAStable Amide BondThioether bond (potential for retro-Michael addition)
Specificity Potentially high for N-terminal CysModerate (multiple Lys residues)High for Cysteine
Hydrolytic Stability of Reagent HighLow (hydrolyzes in aqueous solution)Moderate
Potential for Side Reactions Minimal documentedAcylation of Tyr, Ser, Thr at high pHReaction with other nucleophiles at high pH

Experimental Protocols

While a specific, validated protocol for this compound is not widely published, a generalized procedure based on the principles of nitrile-thiol bioconjugation can be proposed. For comparison, established protocols for NHS ester and maleimide conjugations are also provided.

Protocol 1: Hypothetical Bioconjugation using this compound with a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., containing an N-terminal cysteine)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Reducing agent (if starting with a disulfide bond, e.g., TCEP)

  • Quenching reagent (e.g., a small molecule thiol like cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a suitable reducing agent (e.g., 10-fold molar excess of TCEP) for 1-2 hours at room temperature. Desalt the protein to remove the reducing agent.

  • Reaction Setup: Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Addition: Dissolve this compound in a compatible organic solvent (e.g., DMSO) at a high concentration. Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C with gentle stirring. The longer incubation time is suggested due to the likely lower reactivity of aliphatic nitriles.

  • Quenching: Add a quenching reagent to consume any unreacted this compound.

  • Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess crosslinker and unreacted protein.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Bioconjugation using NHS Ester-PEG with an Amine-Containing Protein

Materials:

  • Amine-containing protein

  • NHS Ester-PEG

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS).

  • Reaction Setup: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Addition: Immediately before use, dissolve the NHS Ester-PEG in a compatible organic solvent (e.g., DMSO). Add a 10- to 20-fold molar excess of the NHS Ester-PEG solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.

  • Quenching: Add a quenching reagent to a final concentration of 10-50 mM to consume unreacted NHS Ester-PEG.

  • Purification: Purify the protein conjugate using size-exclusion chromatography.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and functional assays.

Protocol 3: Bioconjugation using Maleimide-PEG with a Thiol-Containing Protein

Materials:

  • Thiol-containing protein

  • Maleimide-PEG

  • Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching reagent (e.g., cysteine or beta-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds. Desalt the protein into the reaction buffer.

  • Reaction Setup: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Addition: Dissolve the Maleimide-PEG in a compatible organic solvent (e.g., DMSO). Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Add a quenching reagent to consume unreacted maleimide groups.

  • Purification: Purify the protein conjugate using size-exclusion chromatography.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and functional assays.

Visualizing Bioconjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each bioconjugation strategy.

experimental_workflow_bis_cyano_peg5 cluster_protein_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis p1 Thiol-containing Protein p2 Reduction (optional) p1->p2 p3 Desalting p2->p3 c1 Add this compound p3->c1 c2 Incubate (4-24h) c1->c2 c3 Quench Reaction c2->c3 f1 Size-Exclusion Chromatography c3->f1 f2 Characterize Conjugate f1->f2

Caption: Workflow for this compound Bioconjugation.

experimental_workflow_nhs_ester_peg cluster_protein_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis p1 Amine-containing Protein p2 Buffer Exchange p1->p2 c1 Add NHS Ester-PEG p2->c1 c2 Incubate (0.5-2h) c1->c2 c3 Quench Reaction c2->c3 f1 Size-Exclusion Chromatography c3->f1 f2 Characterize Conjugate f1->f2

Caption: Workflow for NHS Ester-PEG Bioconjugation.

experimental_workflow_maleimide_peg cluster_protein_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis p1 Thiol-containing Protein p2 Reduction (optional) p1->p2 p3 Desalting p2->p3 c1 Add Maleimide-PEG p3->c1 c2 Incubate (1-2h) c1->c2 c3 Quench Reaction c2->c3 f1 Size-Exclusion Chromatography c3->f1 f2 Characterize Conjugate f1->f2

Caption: Workflow for Maleimide-PEG Bioconjugation.

Signaling Pathways and Logical Relationships

The application of bioconjugates often involves their interaction with specific biological pathways. For instance, an antibody-drug conjugate (ADC) created using a PEG linker is designed to target a specific cell surface receptor and deliver a cytotoxic payload.

signaling_pathway_adc cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (using PEG linker) receptor Target Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Cytotoxic Payload lysosome->payload Payload Release apoptosis Apoptosis payload->apoptosis Induces

Caption: ADC Mechanism of Action.

Conclusion and Future Outlook

This compound represents an emerging tool in the bioconjugation toolbox with the potential for high specificity and the formation of stable linkages, particularly for proteins with accessible thiol groups. Its hydrophilic PEG spacer is a clear advantage for improving the biophysical properties of the resulting conjugate. However, the anticipated lower reactivity of its aliphatic nitrile groups compared to more established chemistries necessitates further investigation and optimization of reaction conditions.

As the demand for precisely engineered bioconjugates grows, particularly in the fields of targeted therapeutics and diagnostics, novel crosslinkers like this compound may offer valuable alternatives to overcome the limitations of current methods. Future studies are needed to fully elucidate its reaction kinetics, optimize protocols, and demonstrate its utility in a broader range of applications. Researchers are encouraged to explore this and other novel reagents to push the boundaries of bioconjugation chemistry.

Comparative Guide to Bifunctional PEG Linkers: A Focus on Bis-Cyano-PEG5 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-Cyano-PEG5 with commonly used alternative bifunctional polyethylene glycol (PEG) linkers. Due to the limited publicly available data on specific "this compound" applications, this guide combines established principles of PEGylation and bioconjugation with a hypothetical case study to illustrate the potential utility of cyano-terminated PEG linkers. We will delve into the performance of established alternatives, supported by experimental data, and provide detailed protocols for their use.

Introduction to Bifunctional PEG Linkers

Bifunctional PEG linkers are critical tools in drug delivery, bioconjugation, and the development of therapeutics like antibody-drug conjugates (ADCs). These linkers connect two different molecules, for instance, a targeting antibody and a cytotoxic drug. The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate. The choice of the reactive terminal groups on the PEG linker is crucial as it dictates the conjugation strategy, stability of the final product, and its biological activity. While linkers with N-hydroxysuccinimide (NHS) esters and maleimides are well-established, emerging functionalities like the cyano group offer unique chemical handles for innovative bioconjugation strategies.

Hypothetical Case Study: Targeted Drug Delivery using this compound

To illustrate a potential application of a this compound linker, we present a hypothetical case study focused on the development of a targeted drug delivery system for cancer therapy. In this scenario, a chemotherapeutic drug is conjugated to a tumor-targeting antibody via a this compound linker.

The cyano groups at both ends of the PEG linker could potentially be utilized in bioorthogonal reactions, such as [3+2] cycloadditions with azides or tetrazoles, or through specific enzymatic reactions that recognize the nitrile functionality. This allows for a highly specific and controlled conjugation process.

Experimental Workflow for ADC Preparation with this compound

The following diagram outlines a hypothetical workflow for the synthesis of an antibody-drug conjugate using a this compound linker.

G cluster_0 Antibody & Drug Preparation cluster_1 Conjugation via this compound cluster_2 Purification & Characterization Antibody Tumor-Targeting Antibody (with engineered azide groups) Reaction1 Click Chemistry: Antibody-N3 + NC-PEG5-CN Antibody->Reaction1 Drug Cytotoxic Drug (with alkyne modification) Reaction2 Click Chemistry: Intermediate + Alkyne-Drug Drug->Reaction2 Linker This compound Linker->Reaction1 Intermediate Antibody-PEG5-CN Reaction1->Intermediate Intermediate->Reaction2 Purification Purification (e.g., SEC-HPLC) Reaction2->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (e.g., Mass Spec, SDS-PAGE) ADC->Characterization

Figure 1. Hypothetical workflow for ADC synthesis using this compound.
Proposed Signaling Pathway for ADC Action

Upon administration, the ADC would circulate in the bloodstream, and the targeting antibody would bind to specific antigens on the surface of tumor cells. The ADC-antigen complex would then be internalized, leading to the release of the cytotoxic drug inside the cell and inducing apoptosis.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Internalization Endosome Endosome/Lysosome Internalization->Endosome DrugRelease Drug Release Endosome->DrugRelease Linker Cleavage Drug Cytotoxic Drug DrugRelease->Drug Apoptosis Apoptosis Drug->Apoptosis Induces

Figure 2. Proposed mechanism of action for the hypothetical ADC.

Comparison of this compound with Alternative Linkers

The most common alternatives to a cyano-functionalized PEG linker are those with NHS esters and maleimide groups. The choice of linker depends on the available functional groups on the biomolecule to be conjugated and the desired stability of the resulting bond.

FeatureBis-Cyano-PEG (Hypothetical)NHS-Ester-PEGMaleimide-PEG
Target Functional Group Azides, Alkynes (via cycloaddition), potentially thiolsPrimary amines (e.g., lysine residues)Thiols (e.g., cysteine residues)
Reaction pH Neutral7.2 - 8.5[1][2]6.5 - 7.5[1][2]
Bond Type Triazole or other heterocycleAmideThioether
Bond Stability High (covalent and stable)Stable amide bondStable thioether bond, but maleimide ring can undergo hydrolysis[1]
Reaction Specificity High (bioorthogonal)High for primary aminesHigh for thiols at optimal pH
Hydrolytic Stability of Linker Expected to be highNHS ester is prone to hydrolysis, requiring immediate use after preparation.[3][4]Maleimide group is more stable than NHS ester but can hydrolyze at pH > 7.5.[1][2]

Detailed Experimental Protocols for Alternative Linkers

Protocol for Antibody Conjugation with NHS-Ester-PEG

This protocol describes the conjugation of an NHS-ester-functionalized PEG to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)

  • NHS-Ester-PEG (dissolved in anhydrous DMSO or DMF at 10 mg/mL immediately before use)[3]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate the vial of NHS-Ester-PEG to room temperature before opening to prevent moisture condensation.[4]

  • Dissolve the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3]

  • Immediately before use, prepare a 10 mM solution of the NHS-Ester-PEG in anhydrous DMSO or DMF.[3]

  • Add a 20-fold molar excess of the NHS-Ester-PEG solution to the antibody solution.[3] The final concentration of the organic solvent should not exceed 10%.[5]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[3]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purify the resulting conjugate using size-exclusion chromatography to remove excess PEG linker and unreacted antibody.

Protocol for Protein Labeling with Maleimide-PEG

This protocol outlines the labeling of a protein containing free thiol groups with a maleimide-functionalized PEG.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS pH 7.0)

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Maleimide-PEG (dissolved in DMSO or DMF)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5.[6]

  • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dissolve the Maleimide-PEG in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[7]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[7]

  • The reaction can be quenched by adding a small molecule thiol like cysteine.

  • Purify the conjugate using size-exclusion chromatography to remove unreacted PEG and protein.

Conclusion

References

A Head-to-Head Comparison: Maleimide Linkers vs. Next-Generation Alternatives for Thiol-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is critical to the efficacy and stability of the final product. While maleimide-based linkers have long been the industry standard for their high reactivity and specificity towards thiol groups on cysteine residues, concerns about the stability of the resulting thioether bond have spurred the development of next-generation alternatives. This guide provides an objective comparison of maleimide linkers with these emerging technologies, supported by experimental data, to aid in the selection of the most appropriate conjugation strategy.

The user's initial request specified a comparison with "Bis-Cyano-PEG5" linkers. However, a comprehensive search of scientific literature and commercial supplier databases revealed no publicly available information on a linker with this designation. This suggests that "this compound" may be a proprietary or internal nomenclature not yet disclosed in the public domain. Therefore, this guide will focus on comparing the well-established maleimide linkers with prominent, next-generation thiol-reactive linkers for which comparative data is available.

Executive Summary

Maleimide linkers are highly efficient for thiol conjugation but can suffer from instability in vivo, leading to premature cleavage of the conjugated molecule. This is a significant drawback in applications such as antibody-drug conjugates (ADCs), where payload stability directly impacts therapeutic efficacy and toxicity. Next-generation linkers, including N-aryl maleimides, vinyl sulfones, and those utilized in "click chemistry," have been developed to address these stability issues while maintaining high conjugation efficiency.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of maleimide linkers and their alternatives based on available experimental data.

Table 1: Conjugation Efficiency and Kinetics

Linker TypeTypical Reaction ConditionsReaction TimeConjugation YieldKey Kinetic Parameters
N-Alkyl Maleimide pH 6.5-7.5, Room Temperature1-2 hoursHigh (>90%)Fast reaction with thiols.
N-Aryl Maleimide pH 7.4, Room Temperature< 1 hourHigh (>90%)Approx. 2.5 times faster reaction with thiolates compared to N-alkyl maleimides[1].
Vinyl Sulfone pH 7-9, Room Temperature2-4 hoursHigh (>90%)Rapid and selective reaction with thiols at pH 7-9[2].
Thiol-yne (Click Chemistry) Catalyst (e.g., phosphine), Room Temperature1-4 hoursVery High (>95%)Highly efficient and specific.

Table 2: Conjugate Stability

Linker TypeBond FormedStability in PlasmaKey Stability Features
N-Alkyl Maleimide ThioetherModerate (prone to retro-Michael addition and hydrolysis)The formed succinimide ring can undergo hydrolysis, and the thioether bond is susceptible to exchange with other thiols (e.g., albumin)[3].
N-Aryl Maleimide ThioetherHighThe thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition[1].
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.
Thiol-yne (Click Chemistry) ThioetherVery HighForms a highly stable and irreversible thioether linkage.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing conjugation efficiencies. Below are representative protocols for maleimide and vinyl sulfone conjugations.

Protocol 1: Thiol-Maleimide Conjugation

This protocol is a general guideline for the conjugation of a thiol-containing protein (e.g., an antibody with engineered cysteines) with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically for each specific protein[4].

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: (Optional) Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted maleimide groups.

  • Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Thiol-Vinyl Sulfone Conjugation

This protocol outlines the general steps for conjugating a thiol-containing molecule with a vinyl sulfone linker.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)

  • Conjugation Buffer: pH 7-9 (e.g., phosphate or borate buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. Ensure the protein is stable at the chosen pH.

  • Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. The optimal molar ratio of vinyl sulfone to protein should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific vinyl sulfone and the protein[2].

  • Purification: Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted reagents.

  • Characterization: Analyze the conjugate to determine the degree of labeling.

Visualization of Workflows and Mechanisms

To better illustrate the processes and chemical reactions discussed, the following diagrams are provided in the DOT language for Graphviz.

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Thiol-containing Protein Mix Mix Protein and Maleimide Reagent Protein->Mix Maleimide Maleimide Reagent Maleimide->Mix Buffer Degassed Buffer (pH 7.0-7.5) Buffer->Mix Incubate Incubate (RT, 2h or 4°C, overnight) Mix->Incubate Purify Purification (SEC or Dialysis) Incubate->Purify Analyze Characterization (DOL) Purify->Analyze

Caption: Workflow for Thiol-Maleimide Conjugation.

Maleimide_vs_Alternatives cluster_maleimide Maleimide Linkers cluster_alternatives Next-Gen Alternatives Thiol_Conjugation Thiol-Specific Conjugation N_Alkyl N-Alkyl Maleimide Thiol_Conjugation->N_Alkyl Standard Approach N_Aryl N-Aryl Maleimide Thiol_Conjugation->N_Aryl Improved Stability Vinyl_Sulfone Vinyl Sulfone Thiol_Conjugation->Vinyl_Sulfone Stable Alternative Click_Chemistry Thiol-yne (Click Chemistry) Thiol_Conjugation->Click_Chemistry High Specificity & Stability Instability Instability N_Alkyl->Instability Retro-Michael Addition Stability Stability N_Aryl->Stability Rapid Ring Opening Vinyl_Sulfone->Stability Stable Thioether Click_Chemistry->Stability Irreversible Bond

Caption: Comparison of Maleimide Linkers and Alternatives.

Conclusion

The choice between maleimide linkers and their next-generation alternatives depends on the specific application and the required in-use stability of the bioconjugate. For applications where high stability is paramount, such as in the development of ADCs for therapeutic use, next-generation linkers like N-aryl maleimides and vinyl sulfones offer significant advantages over traditional N-alkyl maleimides by minimizing premature drug release. While maleimide chemistry remains a powerful and widely used tool for bioconjugation due to its simplicity and efficiency, a thorough understanding of its limitations and the benefits of newer technologies is essential for the development of robust and effective bioconjugates.

References

Spectroscopic Analysis for the Confirmation of Bis-Cyano-PEG5 Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of polymer conjugation is a critical step in the development of new therapeutics and materials. This guide provides a comparative analysis of key spectroscopic techniques—Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the successful confirmation of Bis-Cyano-PEG5 conjugation.

Comparison of Spectroscopic Techniques

The choice of analytical technique is pivotal for unambiguously confirming the covalent attachment of the this compound moiety. Each method offers distinct advantages and provides complementary information regarding the structure and purity of the conjugate.

Technique Information Provided Sample Requirements Advantages Limitations
FTIR Spectroscopy Presence of functional groups (C≡N, C-O-C).Solids (powders, films), liquids. Minimal sample required (1-10 mg).Rapid, non-destructive, and cost-effective. Excellent for initial screening and confirming the presence of the cyano group.Provides limited structural detail. Can be difficult to distinguish subtle changes in the PEG backbone.
NMR Spectroscopy(¹H, ¹³C) Detailed atomic-level structural information, confirmation of covalent linkages, and purity assessment.Soluble samples (1-10 mg) in deuterated solvents.Provides unambiguous structural confirmation and quantitative data. Can identify specific proton and carbon environments.Requires soluble samples, more time-consuming, and higher instrumentation cost compared to FTIR.
Mass Spectrometry(e.g., MALDI-TOF) Precise molecular weight of the conjugate, confirming the addition of the PEG chain.Small sample amount (sub-picomole) co-crystallized with a matrix.High sensitivity and accuracy for molecular weight determination. Confirms the success of the conjugation reaction.[1]May not provide detailed structural information on its own. Can be sensitive to sample preparation and ionization efficiency.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining high-quality spectroscopic data.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent first-pass technique to verify the presence of the key functional groups in the this compound conjugate. The analysis focuses on identifying the nitrile (C≡N) stretching vibration and the characteristic ether (C-O-C) bands of the PEG backbone.

Key Spectral Features:

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity peak expected around 2250 cm⁻¹ . Its presence is a strong indicator of the cyano-terminated PEG.

  • Ether (C-O-C) Stretch: A very strong, broad absorbance band characteristic of the PEG backbone, typically observed between 1050-1150 cm⁻¹ .[2] This region often appears as a triplet in semi-crystalline PEG.[2][3]

  • C-H Stretch: A strong band around 2880-2950 cm⁻¹ corresponding to the methylene groups of the PEG chain.[2][4]

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: Place a small amount (1-2 mg) of the dried this compound conjugate powder directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[5]

    • Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[6][7]

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural evidence of the conjugation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Key Spectral Features (¹H NMR in CDCl₃):

  • PEG Backbone Protons (-O-CH₂-CH₂-O-): A large, singlet-like peak expected around δ 3.6 ppm .

  • Protons Adjacent to Cyano Group (-CH₂-CN): A distinct triplet expected at a downfield-shifted position, typically around δ 2.6 ppm , due to the electron-withdrawing effect of the nitrile group. The appearance and integration of this peak relative to the main PEG backbone peak are crucial for confirmation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Use the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) as an internal reference.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Set an appropriate number of scans (e.g., 16-64) to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the relevant peaks to determine the relative ratios of different proton environments.

Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the final conjugated product, thereby confirming the successful addition of the this compound chain.

Protocol for MALDI-TOF MS Analysis:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). The choice of matrix depends on the analyte's properties.[8]

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile or water) to a concentration of approximately 1 mg/mL.

  • Spotting the Target Plate:

    • Use the dried-droplet method: Mix the sample solution and the matrix solution in a 1:1 to 1:10 ratio.[9]

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry completely. This process co-crystallizes the sample within the matrix.[8]

  • Data Acquisition:

    • Insert the target plate into the mass spectrometer.

    • A pulsed UV laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.[9][10]

    • The ions are accelerated into the time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.

  • Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of the this compound conjugate. Compare the experimental mass to the calculated theoretical mass.

Visualizing the Workflow and Analysis

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the logic behind the multi-technique analysis.

cluster_workflow Experimental Workflow Start This compound Conjugate Sample FTIR FTIR Analysis Start->FTIR Initial Screen NMR NMR Analysis Start->NMR Structural Detail MS Mass Spectrometry Start->MS Molecular Weight Data Data Interpretation FTIR->Data NMR->Data MS->Data Confirm Conjugation Confirmed Data->Confirm

Caption: A typical workflow for confirming this compound conjugation.

cluster_analysis Spectroscopic Targets on this compound Molecule N≡C-CH₂-CH₂- (O-CH₂-CH₂)n -O-CH₂-CH₂-C≡N FTIR FTIR FTIR_Target Functional Groups (C≡N, C-O-C) FTIR->FTIR_Target NMR NMR NMR_Target Proton & Carbon Environments (Backbone vs. End-group) NMR->NMR_Target MS MS MS_Target Total Molecular Weight MS->MS_Target FTIR_Target->Molecule:f0 FTIR_Target->Molecule:f1 NMR_Target->Molecule MS_Target->Molecule

Caption: Key molecular features targeted by each spectroscopic technique.

References

A Comparative Guide to Cyano-Based Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of prominent cyano-based bioconjugation techniques. We delve into the mechanisms, kinetics, and practical applications of these powerful tools for site-specific protein modification, offering a valuable resource for researchers in drug development, diagnostics, and fundamental biological studies.

Introduction to Cyano-Based Bioconjugation

The precise and stable covalent modification of biomolecules is a cornerstone of modern chemical biology and drug development. Cyano-based bioconjugation techniques have emerged as a powerful class of reactions, offering high selectivity and efficiency under physiological conditions. These methods typically exploit the reactivity of a cyano group, often positioned in a heterocyclic scaffold, with a specific functional group on a biomolecule, most commonly the thiol of an N-terminal cysteine residue. This guide will focus on two of the most widely used cyano-based "click" chemistries: 2-cyanobenzothiazole (CBT) ligation and 2-cyanopyridine (2-CP) conjugation. We will also briefly explore the use of N-cyano-sulfonamides for lysine modification.

Comparative Analysis of Key Cyano-Based Bioconjugation Techniques

The following table summarizes the key quantitative parameters for 2-cyanobenzothiazole (CBT) ligation and 2-cyanopyridine (2-CP) conjugation, providing a basis for selecting the most appropriate technique for a given application.

Parameter2-Cyanobenzothiazole (CBT) Ligation2-Cyanopyridine (2-CP) ConjugationN-Cyano-sulfonamide Chemistry
Target Residue N-terminal Cysteine (1,2-aminothiol)N-terminal Cysteine (1,2-aminothiol)Lysine
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 9.2 - 17[1][2]Data not readily available for intermolecular reaction; intramolecular cyclization is rapid.Rapid reaction kinetics reported, but specific k₂ values are not widely published.
Typical Reaction Yield 71% - >95%[3]≥90% for macrocyclization[4]High yields reported for specific protein labeling.
Reaction Half-Time Minutes to an hour, depending on concentration.< 10 minutes for intramolecular cyclization at µM concentrations[4]~30 minutes for completion of cell surface protein labeling.
Reaction pH 7.4 - 9.0[3]7.5[4]Physiological pH
Catalyst Required NoNoNo
Resulting Linkage ThiazoleThiazolineN-acyl-sulfonamide
Linkage Stability Stable[2]StableStable

In-Depth Look at Cyano-Based Bioconjugation Chemistries

2-Cyanobenzothiazole (CBT) Ligation

The reaction between a 2-cyanobenzothiazole (CBT) moiety and an N-terminal cysteine residue is a cornerstone of cyano-based bioconjugation. This bioorthogonal "click" reaction proceeds rapidly under physiological conditions without the need for a catalyst, forming a stable thiazole linkage. The reaction is inspired by the biosynthesis of luciferin in fireflies.

Mechanism of CBT Ligation:

The reaction is initiated by the nucleophilic attack of the thiol group of the N-terminal cysteine on the electrophilic carbon of the cyano group. This is followed by an intramolecular cyclization involving the adjacent amine group, leading to the formation of a stable thiazole ring and the release of ammonia.

Mechanism of 2-Cyanobenzothiazole (CBT) Ligation

Experimental Protocol: Protein Labeling with a CBT-functionalized Dye

  • Protein Preparation:

    • Express and purify the protein of interest with an N-terminal cysteine residue. This can be achieved through standard molecular biology techniques, such as introducing a TEV protease cleavage site followed by a cysteine residue.

    • Ensure the protein is in a suitable buffer at a near-neutral pH (e.g., PBS, pH 7.4). The protein concentration should typically be in the µM to mM range.

    • If necessary, reduce any disulfide bonds by treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Reagent Preparation:

    • Dissolve the CBT-functionalized molecule (e.g., a fluorescent dye) in a compatible solvent like DMSO to prepare a stock solution.

  • Bioconjugation Reaction:

    • Add the CBT-functionalized molecule to the protein solution. A typical molar excess of the CBT reagent is 5-20 fold over the protein.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess unreacted CBT reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry (to observe the mass shift corresponding to the added molecule), UV-Vis spectroscopy (if the label has a chromophore), and/or fluorescence imaging.

2-Cyanopyridine (2-CP) Conjugation

Similar to CBT ligation, 2-cyanopyridine and its derivatives react selectively with 1,2-aminothiols, such as an N-terminal cysteine, to form a stable thiazoline linkage. This reaction is also catalyst-free and proceeds efficiently in aqueous buffers at physiological pH. The reactivity of the 2-cyanopyridine can be tuned by introducing electron-withdrawing groups on the pyridine ring.

Mechanism of 2-CP Conjugation:

The reaction mechanism is analogous to CBT ligation, involving a nucleophilic attack of the cysteine thiol on the cyano carbon, followed by intramolecular cyclization of the N-terminal amine to form the thiazoline ring, with the release of ammonia.

Mechanism of 2-Cyanopyridine (2-CP) Conjugation

Experimental Protocol: Peptide Macrocyclization using a 2-CP derivative

This protocol is adapted for the intramolecular cyclization of a peptide containing an N-terminal cysteine and an internal amino acid functionalized with a 2-cyanopyridine moiety.

  • Peptide Synthesis:

    • Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS). The peptide should contain an N-terminal cysteine and an amino acid residue derivatized with a 2-cyanopyridine group.

    • Cleave the peptide from the resin and deprotect the side chains. Purify the linear peptide by reverse-phase HPLC.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in an aqueous buffer at pH 7.5 (e.g., 10 mM Tris-HCl) to a final concentration of around 75 µM.

    • Include a reducing agent like TCEP (1 mM) in the buffer to prevent disulfide bond formation.

    • Incubate the reaction at room temperature. The cyclization is typically rapid and can be complete within an hour. Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • The cyclized peptide can be used directly or further purified by HPLC if necessary.

    • Confirm the identity of the cyclized product by mass spectrometry.

N-Cyano-sulfonamide Chemistry for Lysine Modification

N-cyano-sulfonamides represent a different class of cyano-based reagents that target the ε-amino group of lysine residues. This chemistry leverages a proximity-induced reactivity, where a ligand that binds to the protein of interest brings the N-cyano-sulfonamide warhead into close proximity to a lysine residue in or near the binding pocket, leading to a covalent modification.

Mechanism of Lysine Modification:

The reaction involves the nucleophilic attack of the lysine amino group on the electrophilic carbon of the N-cyano-sulfonamide. This results in the formation of a stable N-acyl-sulfonamide linkage.

Mechanism of Lysine Modification by N-Cyano-sulfonamides

Experimental Workflow

The general workflow for a bioconjugation experiment using cyano-based techniques is outlined below.

workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_analysis Purification & Analysis p_prep Protein Expression & Purification (with N-terminal Cys or target Lys) reaction Reaction Setup (Buffer, pH, Temp, Concentrations) p_prep->reaction r_prep Cyano-reagent Synthesis/Procurement r_prep->reaction monitoring Reaction Monitoring (LC-MS, SDS-PAGE) reaction->monitoring purification Purification (SEC, Dialysis, HPLC) monitoring->purification characterization Characterization (Mass Spec, UV-Vis, etc.) purification->characterization

General Experimental Workflow for Cyano-Based Bioconjugation

Conclusion

Cyano-based bioconjugation techniques, particularly CBT ligation and 2-CP conjugation, offer researchers a robust and versatile toolbox for the site-specific modification of proteins and peptides. Their high efficiency, selectivity for N-terminal cysteine, and ability to proceed under mild, catalyst-free conditions make them ideal for a wide range of applications, from the construction of antibody-drug conjugates to the development of novel imaging agents and diagnostics. While N-cyano-sulfonamides offer a promising approach for targeting lysine, the N-terminal cysteine-directed methods are currently more established and characterized in the literature. The choice between these techniques will depend on the specific application, the desired properties of the final conjugate, and the available resources. This guide provides the foundational knowledge and data to aid in this decision-making process, empowering researchers to leverage the full potential of cyano-based bioconjugation.

References

Safety Operating Guide

Proper Disposal of Bis-Cyano-PEG5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Bis-Cyano-PEG5 is paramount in a laboratory setting. This guide provides essential safety information, operational plans, and detailed procedural steps for its proper disposal.

Due to the presence of two cyano (nitrile) groups, this compound must be treated as a hazardous waste material, irrespective of the generally low toxicity of the polyethylene glycol (PEG) backbone. The primary hazard is the potential for the release of toxic cyanide under certain conditions. Therefore, cautious handling and adherence to established hazardous waste disposal protocols are mandatory.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Nitrile gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should follow your institution's chemical waste disposal guidelines. The following is a general protocol that aligns with standard laboratory practices.

  • Waste Identification and Segregation :

    • This compound waste should be segregated from other waste streams.

    • Do not mix it with non-hazardous waste.

    • Keep it separate from incompatible materials, such as strong acids or bases, which could potentially initiate a reaction.

  • Waste Collection :

    • Collect all this compound waste, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling :

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation and the responsible person's name.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.

Chemical Waste Disposal Decision Workflow

The following workflow diagram illustrates the decision-making process for the disposal of laboratory chemicals like this compound.

G start Start: Chemical Waste Generated (this compound) is_sds_available Is Safety Data Sheet (SDS) Available and Reviewed? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) is_sds_available->treat_as_hazardous No   identify_hazards Identify Hazards from SDS: - Toxicity (Cyano Groups) - Reactivity - Environmental Hazards is_sds_available->identify_hazards  Yes segregate_waste Segregate Waste treat_as_hazardous->segregate_waste identify_hazards->segregate_waste label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date segregate_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely dispose_via_ehs Arrange for Pickup by EHS/Licensed Contractor store_safely->dispose_via_ehs end End: Proper Disposal dispose_via_ehs->end

Disposal Decision Workflow for this compound

Understanding the Chemical Properties Relevant to Disposal

While the polyethylene glycol (PEG) component of this compound is generally considered biodegradable, the presence of cyano groups necessitates a more cautious approach. Organic nitriles can be hydrolyzed under acidic or basic conditions, but these reactions should not be attempted as a means of on-site waste treatment without a validated and safe protocol.

Chemical GroupDisposal Consideration
Polyethylene Glycol (PEG) Generally low toxicity and biodegradable. However, the properties of the entire molecule are dictated by the more hazardous functional groups.
Cyano (Nitrile) Group Potential for toxicity. Must be handled as a hazardous material.

Industrial-scale cyanide waste is often treated through chemical oxidation to convert cyanide to the less toxic cyanate. However, such procedures are complex and not suitable for a standard laboratory setting.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect : Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

Essential Safety and Operational Guide for Handling Bis-Cyano-PEG5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal protocols for Bis-Cyano-PEG5, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling both cyanated compounds and polyethylene glycol (PEG) derivatives.

Personal Protective Equipment (PPE)

Due to the presence of terminal cyano groups, which can be highly toxic, stringent adherence to PPE protocols is mandatory. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification/Standard
Hand Protection GlovesDouble-layered nitrile gloves.
Eye Protection Safety Glasses/GogglesChemical splash goggles.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Fume HoodAll handling must be conducted in a certified chemical fume hood.

Operational Plan: Safe Handling and Storage

All operations involving this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as acids, isocyanates, nitrides, and strong oxidizers.[2]

  • The storage area should have restricted access.

Designated Work Area:

  • Establish a designated area for working with cyanide-containing compounds.[3][4]

  • Clearly mark this area with warning signs indicating the chemical hazard.[3][4]

Emergency Procedures

Spill Response:

  • Inside a Fume Hood:

    • Clean all contaminated surfaces first with a pH 10 buffer solution.[3][4]

    • Follow with a freshly prepared 10% bleach solution for decontamination.[3][4]

    • Dispose of all contaminated wipes and cleaning materials as cyanide-containing hazardous waste.[3][4]

  • Outside a Fume Hood:

    • Evacuate the area immediately.[3]

    • Alert personnel in the vicinity and contact emergency services.[3]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.[5] If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes with an emergency eyewash for at least 15 minutes.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound, including contaminated lab supplies (gloves, wipes, pipette tips), must be treated as hazardous waste.

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Dedicated, sealed, and clearly labeled containers.Store separately from liquid waste.[3][4] Label as "HAZARDOUS WASTE – Cyanide" and include the generation date.[4]
Liquid Waste Dedicated, sealed, and clearly labeled containers.Store separately from solid waste.[3][4] Label as "HAZARDOUS WASTE – Cyanide" and "No Acids."[2][4]

Decontamination of Glassware:

  • Rinse all glassware that has come into contact with the compound with an alkaline bleach solution (pH 10 or higher) inside a fume hood. This process oxidizes the toxic cyanide to the less toxic cyanate.[2]

  • Alternatively, rinse the glassware three times with a dilute sodium hydroxide solution (0.1 to 1 mM) inside a fume hood and collect the rinse as cyanide waste.[2]

  • Dispose of all rinsates as hazardous liquid waste.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Receive & Log this compound B Store in Cool, Dry, Secure Area A->B C Don Required PPE (Double Gloves, Goggles, Lab Coat) B->C D Prepare Designated Fume Hood C->D E Weigh/Measure Compound in Fume Hood D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces in Fume Hood F->G K Spill or Exposure Event F->K H Segregate Solid & Liquid Cyanide Waste G->H I Label Waste Containers Correctly H->I J Arrange for Hazardous Waste Pickup I->J L Follow Emergency Procedures K->L

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.